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Foundational

Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate CAS 1279821-76-9

An In-Depth Technical Guide to Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate (CAS 1279821-76-9): A Versatile Building Block for Medicinal Chemistry Abstract This technical guide provides a comprehensive overview of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate (CAS 1279821-76-9): A Versatile Building Block for Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate, a strategically important synthetic intermediate for researchers in medicinal chemistry and drug development. The document elucidates the compound's physicochemical properties, the critical role of the tert-butoxycarbonyl (Boc) protecting group, and its application as a versatile scaffold in the synthesis of complex substituted pyridines. Methodologies for its synthesis, strategic functionalization via cross-coupling reactions, and expected analytical characterization are discussed in detail, grounded in established chemical principles. This guide serves as a practical resource for scientists leveraging this building block to construct novel molecular entities with therapeutic potential.

Introduction

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Their prevalence is due to the pyridine ring's ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for a phenyl ring.[2] The development of modular and efficient synthetic routes to access highly functionalized pyridines is therefore a paramount objective in pharmaceutical research.[3]

Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate (CAS 1279821-76-9) has emerged as a key building block in this endeavor. Its structure is strategically designed for synthetic utility:

  • Orthogonal Halogenation : The presence of both a bromine atom at the 2-position and a chlorine atom at the 5-position allows for selective, sequential functionalization through transition metal-catalyzed cross-coupling reactions, exploiting the differential reactivity of the C-Br and C-Cl bonds.

  • Protected Amine : The 4-amino group is masked as a tert-butyl carbamate (Boc-protected). This protection strategy is fundamental; it renders the amine non-nucleophilic, preventing unwanted side reactions, while being stable to a wide range of conditions, particularly those employed in palladium-catalyzed couplings.[4][5] The Boc group can be readily removed under mild acidic conditions, unmasking the amine for further elaboration.[6][7]

This guide details the technical aspects of this compound, providing researchers with the foundational knowledge to effectively incorporate it into their synthetic programs.

Physicochemical and Structural Properties

The fundamental properties of the title compound are summarized below. These data are essential for reaction planning, stoichiometry calculations, and purification.

PropertyValueSource
CAS Number 1279821-76-9[8]
Molecular Formula C₁₀H₁₂BrClN₂O₂[8]
Molecular Weight 307.57 g/mol [8]
Appearance Solid (form may vary)[9]
Purity ≥98% (typical commercial grade)[8]
Topological Polar Surface Area (TPSA) 51.2 Ų[8]
LogP (calculated) 3.84[8]
Storage Conditions Sealed in dry, 2-8°C[8]
Chemical Structure

The structure features a pyridine ring substituted with bromo, chloro, and Boc-protected amino groups, providing a stable yet highly reactive intermediate for further chemical modification.

Boc_Deprotection Start Boc-Protected Pyridine (Title Compound) Acid Add Strong Acid (e.g., Trifluoroacetic Acid) Start->Acid Reaction Initiation Intermediate Protonated Carbamate Intermediate Acid->Intermediate Protonation of Carbonyl Oxygen Cleavage Heterolytic Cleavage Intermediate->Cleavage C-O Bond Cleavage Products Products Formed Cleavage->Products Amine Free 4-Aminopyridine Derivative Products->Amine Desired Product Byproducts tert-Butyl Cation (forms Isobutylene) + CO₂ Products->Byproducts Gaseous Byproducts

Figure 2: Boc Group Deprotection Workflow

Synthesis and Mechanistic Considerations

While multiple pathways to substituted pyridines exist, a direct and reliable method for preparing the title compound involves the N-protection of the corresponding amine precursor.

Proposed Synthetic Protocol: N-tert-Butoxycarbonylation

This protocol describes the synthesis of tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate from 2-bromo-5-chloropyridin-4-amine. The reaction utilizes di-tert-butyl dicarbonate ((Boc)₂O) and can be accelerated by alcoholic solvents or the use of a non-nucleophilic base. [10] Materials:

  • 2-bromo-5-chloropyridin-4-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base (optional): Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution : In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-chloropyridin-4-amine (1.0 eq) in the chosen solvent (e.g., DCM, approx. 10 mL per gram of amine).

  • Addition of Reagents : To the stirred solution, add triethylamine (1.1 eq, optional) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in the same solvent. If using DMAP, it should be added at a catalytic amount (0.05-0.1 eq).

    • Expert Insight: The amine substrate is weakly nucleophilic due to the electron-withdrawing effects of the halogen substituents. The use of a base like TEA can deprotonate the amine, increasing its nucleophilicity and reaction rate. DMAP is a highly effective acylation catalyst.

  • Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Workup : Once the reaction is complete, quench the mixture by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM, 3x).

  • Washing and Drying : Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure title compound.

Reactivity and Synthetic Utility

The primary application of this compound is as a versatile intermediate in the construction of polysubstituted pyridines, primarily through palladium-catalyzed cross-coupling reactions.

Selective Cross-Coupling Reactions

The C(2)-Br bond is generally more reactive towards oxidative addition to a Pd(0) catalyst than the C(5)-Cl bond. This differential reactivity allows for selective functionalization at the 2-position while leaving the 5-position available for a subsequent, often more forcing, coupling reaction.

Start Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate Step1 Step 1: Suzuki Coupling (R¹-B(OH)₂, Pd Catalyst) Selective at C2-Br Start->Step1 Intermediate Tert-butyl (5-chloro-2-R¹-pyridin-4-yl)carbamate Step1->Intermediate Step2 Step 2: Suzuki/Buchwald Coupling (R²-B(OH)₂ or H-NR³R⁴, Pd Catalyst) Functionalization at C5-Cl Intermediate->Step2 Product Fully Substituted Pyridine Scaffold (2-R¹, 4-NHBoc, 5-R²) Step2->Product

Figure 3: Sequential Cross-Coupling Workflow
Exemplary Protocol: Suzuki-Miyaura Coupling at the C-2 Position

This protocol describes a typical procedure for installing an aryl or heteroaryl group at the 2-position.

Materials:

  • Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate (1.0 eq)

  • Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)

  • Palladium catalyst: e.g., Pd(PPh₃)₄ (0.02-0.05 eq) or PdCl₂(dppf) (0.02-0.05 eq)

  • Base: e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃ (2.0-3.0 eq)

  • Solvent system: e.g., 1,4-Dioxane/water, Toluene/water, or DME

Procedure:

  • Inert Atmosphere : To an oven-dried flask, add the title compound (1.0 eq), the boronic acid derivative (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent system (e.g., Dioxane/Water 4:1).

    • Expert Insight: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Heating : Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring : Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-24 hours), cool the mixture to room temperature.

  • Workup : Dilute the reaction mixture with ethyl acetate and water. Separate the layers. Extract the aqueous phase with ethyl acetate (2x).

  • Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to yield the 2-substituted product.

Analytical Characterization

While specific spectra are dependent on the acquisition parameters, the expected analytical data for the title compound are as follows:

  • ¹H NMR : The spectrum should show three distinct signals: a singlet for the proton at C-3, a singlet for the proton at C-6, and a large singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. A broad singlet for the N-H proton may also be visible.

  • ¹³C NMR : The spectrum will show ten distinct carbon signals, including those for the five carbons of the pyridine ring, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group.

  • Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) isotopes.

Safety and Handling

No specific toxicological data for CAS 1279821-76-9 were found in the searched literature. However, data for a structural isomer, tert-butyl (6-bromo-5-chloropyridin-2-yl)carbamate, indicates potential hazards. [9]

  • Hazard Statements (based on isomer) : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [9]* Precautions : It is imperative to handle this compound in a well-ventilated fume hood. [11]* Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [11]* Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials. [8][11] Always consult the material safety data sheet (MSDS) from the supplier before handling this chemical.

Conclusion

Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate is a high-value synthetic intermediate engineered for versatility and efficiency. The combination of a stable, easily removable Boc protecting group with orthogonally reactive halogen atoms provides a powerful platform for the modular construction of complex, polysubstituted pyridine derivatives. This guide has outlined its properties, synthesis, and strategic applications, providing researchers and drug development professionals with the technical insights required to effectively utilize this building block in the pursuit of novel chemical entities.

References

  • A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. (n.d.). National Institutes of Health.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. (2022, June 9). The Journal of Organic Chemistry - ACS Publications.
  • Access to Highly Substituted Pyridines via Energy Transfer. (n.d.). ChemRxiv.
  • Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing.
  • Tert-butyl 2-bromo-5-chloropyridin-4-ylcarbamate | CAS 1279821-76-9. (n.d.). ChemScene.
  • Enhancing the usefulness of cross dehydrogenative coupling reactions with a removable protecting group. (2013, June 19). Organic & Biomolecular Chemistry (RSC Publishing).
  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC - NIH. (n.d.). National Institutes of Health.
  • (Placeholder for reference 9 if needed)
  • (Placeholder for reference 10 if needed)
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • tert-Butyl (6-bromo-5-chloropyridin-2-yl)carbamate. (n.d.). Sigma-Aldrich.
  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
  • (Placeholder for reference 14 if needed)
  • Supporting Information. (n.d.). Rsc.org.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH. (n.d.). National Institutes of Health.
  • (Placeholder for reference 17 if needed)
  • (Placeholder for reference 18 if needed)
  • (Placeholder for reference 19 if needed)
  • tert-butyl (2-bromo-5-chlorophenyl)carbamate(384793-17-3) 1H NMR. (n.d.). ChemicalBook.
  • Carbamate Protective Groups. (2014, March 23). Chem-Station Int. Ed.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - NIH. (n.d.). National Institutes of Health.
  • Safety Data Sheet. (2024, October 18). Cayman Chemical.
  • Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)- (9CI) Safety Data Sheets. (n.d.). Echemi.
  • (Placeholder for reference 25 if needed)
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. (n.d.). ResearchGate.
  • (Placeholder for reference 28 if needed)
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (n.d.). ResearchGate.
  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. (n.d.). MDPI.
  • (Placeholder for reference 31 if needed)
  • (Placeholder for reference 32 if needed)
  • Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. (2020, December 8). ResearchGate.
  • (Placeholder for reference 34 if needed)
  • Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps.
  • Alcohol Speed up Boc Protection of Primary Amines. (n.d.). WuXi Biology.
  • An In-depth Technical Guide to the Boc Protection Mechanism for Amines. (n.d.). Benchchem.

Sources

Exploratory

Strategic Modulation of 2-Bromo-5-chloropyridin-4-amine: A Guide to Boc-Protection

This guide details the chemical properties and strategic protection protocols for 2-bromo-5-chloropyridin-4-amine (CAS: 857730-21-3).[1] It is designed for medicinal chemists requiring high-fidelity conversion of this el...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties and strategic protection protocols for 2-bromo-5-chloropyridin-4-amine (CAS: 857730-21-3).[1] It is designed for medicinal chemists requiring high-fidelity conversion of this electron-deficient scaffold for downstream cross-coupling applications.[1]

Substrate Analysis & Chemical Logic

The protection of 2-bromo-5-chloropyridin-4-amine is not a trivial "mix-and-stir" operation.[1] To optimize yield, one must understand the electronic tug-of-war occurring on the pyridine ring.[1]

Electronic Landscape[1]
  • The Scaffold: The pyridine ring is inherently electron-deficient (

    
    -deficient).[1]
    
  • The Substituents:

    • C2-Bromo: Inductively electron-withdrawing (-I), located

      
       to the ring nitrogen.[1] This significantly lowers the basicity of the ring nitrogen.[1]
      
    • C5-Chloro: Located ortho to the exocyclic amine.[1] This exerts both a steric penalty and a strong inductive withdrawal effect on the amine.[1]

  • The Nucleophile (4-NH

    
    ):  While 4-aminopyridines are typically nucleophilic, the combined electron-withdrawing effects of the halogenated ring render this specific amine poorly nucleophilic .[1]
    
The Regioselectivity Challenge

In unsubstituted 4-aminopyridine, electrophiles often attack the ring nitrogen (N1) first.[1] However, in this substrate, the C2-Br and C5-Cl atoms sufficiently deactivate the ring nitrogen, making the exocyclic amine (N-exocyclic) the primary nucleophile.[1] The challenge is not selectivity, but reactivity.

Experimental Protocols

Two distinct methodologies are presented. Method A is the standard catalytic approach, suitable for scale-up.[1] Method B is the "Force" method, utilizing deprotonation for stubborn batches or when bis-Boc formation is required.[1]

Method A: DMAP-Catalyzed Acylation (Standard)

Best for: Routine synthesis, >1g scale, minimizing moisture sensitivity.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Boc Anhydride (

    
    ): 2.5 equiv (Excess drives equilibrium)[1]
    
  • Base: Triethylamine (Et

    
    N) or DIPEA: 3.0 equiv[1]
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP): 0.2 equiv (Critical for acyl transfer)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous][1]

Step-by-Step Workflow:

  • Dissolution: Charge a flame-dried flask with 2-bromo-5-chloropyridin-4-amine (1.0 eq) and anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Et

    
    N (3.0 eq) followed by DMAP (0.2 eq).[1] Stir for 10 minutes at Room Temperature (RT).
    
  • Electrophile Introduction: Add

    
     (2.5 eq) dissolved in a minimal amount of DCM dropwise.[1]
    
    • Note: Gas evolution (CO

      
      ) is possible but usually minimal with anhydride.[1]
      
  • Reaction: Stir at RT for 12–18 hours. Monitor by TLC/LC-MS.

    • Checkpoint: If conversion stalls at ~50%, heat to reflux (40°C).[1]

  • Quench: Dilute with DCM, wash with sat.[1] NH

    
    Cl (aq), then brine.[1]
    
  • Purification: Flash chromatography. Crucial: See Section 3 regarding silica stability.

Method B: LHMDS-Mediated Deprotonation (The "Nuclear" Option)

Best for: Unreactive substrates, forcing conditions, or generating Bis-Boc species intentionally.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide): 2.2 equiv (1M in THF)[1]

  • Electrophile:

    
    : 2.5 equiv[1]
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Cryogenic Setup: Cool a solution of substrate in THF (0.1 M) to -78°C under Nitrogen/Argon.

  • Deprotonation: Add LiHMDS (2.2 eq) dropwise over 20 minutes. The solution often turns deep yellow/orange (formation of the amide anion).[1]

  • Acylation: Stir at -78°C for 30 mins, then add

    
     (2.5 eq) in THF.
    
  • Warm-up: Allow the reaction to warm to RT naturally over 4 hours.

  • Workup: Quench carefully with sat. NH

    
    Cl (exothermic).[1] Extract with EtOAc.[1]
    

Critical Troubleshooting & Optimization

The Bis-Boc Equilibrium

Due to the electron-deficient nature of the ring, the mono-Boc species is still acidic enough to accept a second Boc group.[1] You will often observe a mixture of Mono-Boc and Bis-Boc products.[1]

  • Strategy: Drive the reaction to completion (Bis-Boc) using Method B or excess

    
    /DMAP, then selectively hydrolyze back to the Mono-Boc.[1]
    
  • Selective Hydrolysis Protocol:

    • Dissolve crude Bis-Boc material in MeOH.[1]

    • Add K

      
      CO
      
      
      
      (2.0 eq).[1]
    • Stir at RT for 30–60 mins. The sterically crowded second Boc group falls off rapidly, leaving the Mono-Boc intact.[1]

Silica Gel Instability

Boc-protected electron-deficient aminopyridines can be acid-labile .[1] The acidity of standard silica gel can cleave the Boc group during purification.[1]

  • Solution: Pre-treat the silica column with 1% Et

    
    N in Hexanes before loading your sample.[1] Maintain 0.5% Et
    
    
    
    N in the eluent system (e.g., Hexanes/EtOAc + 0.5% Et
    
    
    N).[1]

Physical Properties & Safety Data

PropertyDataNotes
Formula C

H

BrClN

MW 207.46 g/mol
Appearance White to Off-white Solid
Solubility DMSO, DMF, DCM (Mod.), THFPoor water solubility
pKa (est) ~2.5 - 3.5 (Ring N)Highly acidic compared to pyridine (5.[1]2)
Hazards Irritant (Skin/Eye), Acute Tox.[1]Handle in fume hood

Visualization: Reaction Pathway & Decision Tree[1]

Reaction Mechanism & Pathway

ReactionPathway Substrate 2-bromo-5-chloropyridin-4-amine Anion Amide Anion (Intermediate) Substrate->Anion LiHMDS (-78°C) MonoBoc Mono-Boc Protected (Target) Substrate->MonoBoc Boc2O, DMAP, Et3N Anion->MonoBoc Boc2O BisBoc Bis-Boc Protected (Byproduct) MonoBoc->BisBoc Excess Boc2O / Strong Base BisBoc->MonoBoc K2CO3 / MeOH (Hydrolysis)

Caption: Chemical pathway showing direct catalytic protection vs. anionic route and the reversible hydrolysis of the Bis-Boc species.[1]

Optimization Decision Tree

DecisionTree Start Start: Standard Protocol (Method A) CheckTLC Check LCMS/TLC (4h) Start->CheckTLC Conversion Conversion > 50%? CheckTLC->Conversion Good Continue to 18h -> Workup Conversion->Good Yes Stalled Stalled / Low Yield Conversion->Stalled No Action1 Add 0.5 eq DMAP + Heat (40°C) Stalled->Action1 Check2 Still Stalled? Action1->Check2 MethodB Switch to Method B (LiHMDS) Check2->MethodB Yes (Substrate inert) BisBocRoute Push to Bis-Boc -> Hydrolyze Check2->BisBocRoute No (Mixture formed)

Caption: Workflow for troubleshooting incomplete conversion or low reactivity.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information.[1] (2025).[1][2][3] PubChem Compound Summary for CID 44181812, 4-Amino-5-bromo-2-chloropyridine. Retrieved from [Link][1]

  • Boc Protection Mechanisms

    • Basel, Y., & Hassner, A. (2001).[1] Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 66(8), 2743–2748.[1] (Foundational text on DMAP catalysis mechanism).

  • Protection of Electron-Deficient Amines

    • Lim, D. S. W., Lew, T. T. S., & Zhang, Y. (2015).[1][4] Nickel-Catalyzed Amination of Aryl Carbamates. Organic Letters, 17(24), 6054–6057.[1] (Discusses stability and reactivity of Boc-protected electron-deficient anilines/pyridines).

  • Bis-Boc Strategy

    • Greene, T. W., & Wuts, P. G. M. (1999).[1][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Authoritative source on Bis-Boc formation and selective hydrolysis).

Sources

Foundational

4-(Boc-amino)-2-bromo-5-chloropyridine structure and molecular weight

The following technical guide details the structural characteristics, synthesis, and medicinal chemistry applications of 4-(Boc-amino)-2-bromo-5-chloropyridine (CAS 1279821-76-9). A Tri-Functionalized Scaffold for Orthog...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthesis, and medicinal chemistry applications of 4-(Boc-amino)-2-bromo-5-chloropyridine (CAS 1279821-76-9).

A Tri-Functionalized Scaffold for Orthogonal Drug Design

Executive Summary & Chemical Identity

4-(Boc-amino)-2-bromo-5-chloropyridine is a highly specialized heterocyclic building block used primarily in the development of kinase inhibitors and complex pharmaceutical agents. Its value lies in its orthogonal reactivity profile : it possesses three distinct sites for chemical modification (C2-Bromine, C5-Chlorine, and C4-Protected Amine), each reactive under specific, non-interfering conditions. This allows medicinal chemists to "grow" molecules in three different vectors around the central pyridine core, maximizing Structure-Activity Relationship (SAR) exploration.

Chemical Data Profile
PropertySpecification
Systematic Name tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate
Common Name 4-(Boc-amino)-2-bromo-5-chloropyridine
CAS Registry Number 1279821-76-9
Molecular Formula C₁₀H₁₂BrClN₂O₂
Molecular Weight 307.57 g/mol
Exact Mass 305.9771
Precursor CAS 1060815-72-6 (Free amine)
Physical State White to off-white solid
Solubility Soluble in DMSO, DCM, MeOH; Insoluble in water

Structural Analysis & Reactivity Logic

The utility of this scaffold is dictated by the electronic environment of the pyridine ring. The nitrogen atom withdraws electron density, activating the ring positions for nucleophilic attack, but the degree of activation varies significantly between the C2 and C5 positions.

Electronic Differentiation (The "Reactivity Gradient")
  • C2-Position (Bromine): This is the most reactive site. It is adjacent to the ring nitrogen (α-position), making it highly electron-deficient. It undergoes SNAr (Nucleophilic Aromatic Substitution) or Palladium-catalyzed cross-coupling (Suzuki, Buchwald) under mild conditions.

  • C5-Position (Chlorine): This is the least reactive halogen. Located at the β-position relative to the nitrogen, it is less activated. Furthermore, the C-Cl bond is stronger than the C-Br bond. This allows for chemoselective coupling at C2 without disturbing the C5-Cl bond.

  • C4-Position (Boc-Amine): The amine is protected by a tert-butoxycarbonyl (Boc) group. This group is stable to basic conditions (used in Suzuki couplings) but can be removed with acid (TFA or HCl) to reveal the free amine for amide coupling or urea formation.

Visualization: Structural Reactivity Map

The following diagram illustrates the orthogonal reactive sites and their specific chemical behaviors.

G Core 4-(Boc-amino)-2-bromo-5-chloropyridine (Scaffold) Br C2-Bromine (High Reactivity) Core->Br Position 2 (α) Cl C5-Chlorine (Low Reactivity) Core->Cl Position 5 (β) Boc C4-Boc Amine (Protected) Core->Boc Position 4 (γ) Suzuki Suzuki/Buchwald Coupling (First Functionalization) Br->Suzuki Pd(0), Base LateStage Late-Stage Diversification (Second Functionalization) Cl->LateStage Specialized Catalyst Deprotect Acid Deprotection (TFA/HCl) (Reveal Pharmacophore) Boc->Deprotect H+

Figure 1: Orthogonal reactivity map showing the hierarchy of functionalization sites.

Synthetic Pathways

The synthesis of 4-(Boc-amino)-2-bromo-5-chloropyridine typically proceeds from the free amine precursor, 2-bromo-5-chloropyridin-4-amine (CAS 1060815-72-6).

Step 1: Synthesis of the Precursor

Direct halogenation of 4-aminopyridine is difficult due to regioselectivity issues. A reliable route often involves:

  • Starting Material: 2-amino-5-chloropyridine.[1]

  • Bromination: Treatment with HBr/Br₂ or NBS. However, achieving the specific 2-Br, 5-Cl, 4-NH₂ pattern often requires a Curtius rearrangement from 2-bromo-5-chloroisonicotinic acid .

Step 2: Boc Protection (The Critical Step)

This step installs the protecting group. Care must be taken to avoid bis-Boc protection (formation of the imide).

Reagents:

  • Substrate: 2-bromo-5-chloropyridin-4-amine (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Reaction Logic: The pyridine nitrogen is electron-poor due to the halogens, making it non-nucleophilic. Therefore, the Boc group selectively installs on the exocyclic amine at C4.

Experimental Protocols

The following protocols are designed for research-grade synthesis and validation.

Protocol A: Synthesis of 4-(Boc-amino)-2-bromo-5-chloropyridine

Standard Operating Procedure for Boc-Protection

  • Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 2-bromo-5-chloropyridin-4-amine (2.07 g, 10 mmol) and anhydrous DCM (40 mL).

  • Catalyst Addition: Add DMAP (61 mg, 0.5 mmol) and Triethylamine (1.5 mL, 11 mmol). Cool the mixture to 0°C in an ice bath.

  • Boc Addition: Dissolve Boc₂O (2.4 g, 11 mmol) in DCM (10 mL) and add dropwise over 15 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Note: If bis-Boc product forms, it can often be converted back to mono-Boc by treating with K₂CO₃ in MeOH at reflux for 1 hour.

  • Workup: Quench with water (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Yield: Expect 85–95% yield of a white solid.

Protocol B: Chemoselective Suzuki Coupling (C2-Arylation)

Demonstrating the reactivity of the C2-Br over C5-Cl.

  • Reagents: 4-(Boc-amino)-2-bromo-5-chloropyridine (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv).

  • Solvent: Dioxane:Water (4:1).

  • Conditions: Heat to 80°C for 4 hours under Argon.

  • Outcome: The reaction will exclusively couple at the C2 position due to the weaker C-Br bond and α-activation. The C5-Cl bond will remain intact for future modification.

Workflow Visualization

The following flowchart details the logical progression from raw materials to the final drug candidate using this scaffold.

Workflow Start Precursor: 2-bromo-5-chloropyridin-4-amine (CAS 1060815-72-6) Step1 Step 1: Boc Protection (Boc2O, DMAP, DCM) Start->Step1 Synthesis Target Target Scaffold: 4-(Boc-amino)-2-bromo-5-chloropyridine (CAS 1279821-76-9) Step1->Target Yields ~90% Branch1 Path A: C2 Functionalization (Suzuki Coupling) Target->Branch1 Preferred Route (Utilize C2-Br) Branch2 Path B: C4 Deprotection (TFA/DCM) Target->Branch2 Alternative (If C2-Br needed) Final Final Drug Candidate (Kinase Inhibitor) Branch1->Final Subsequent C5/C4 work

Figure 2: Synthetic workflow from precursor to medicinal chemistry application.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact intermediate may be limited, it should be handled according to protocols for halogenated aminopyridines .

  • Hazards: Skin and eye irritant (H315, H319). Potential respiratory sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers or acids (generates toxic fumes).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18549354, Tert-butyl (5-bromopyrimidin-2-yl)carbamate (Analogous Chemistry). Retrieved from [Link]

  • Wang, D., et al. (2017). "Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines." Organic Letters. (Validating regioselectivity of 2-halo pyridines). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility & Handling of Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate in DMSO

[1] Executive Summary This technical guide provides a definitive protocol for the solubilization, handling, and stability assessment of Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate (hereafter referred to as TB-BCPC...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a definitive protocol for the solubilization, handling, and stability assessment of Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate (hereafter referred to as TB-BCPC ) in Dimethyl Sulfoxide (DMSO).[1]

TB-BCPC is a critical intermediate in the synthesis of SHP2 inhibitors and other kinase-targeting small molecules.[1] Its physicochemical profile—characterized by a lipophilic Boc-protective group and halogenated pyridine core—dictates high solubility in polar aprotic solvents like DMSO, but requires rigorous moisture control to prevent precipitation or hydrolysis.

Key Technical Takeaway: TB-BCPC exhibits high solubility in DMSO (typically >50 mg/mL ), driven by dipole-dipole interactions and hydrogen bonding at the carbamate moiety.[1] However, the solution is sensitive to hygroscopic water uptake, which can trigger phase separation.

Physicochemical Profile & Solubility Mechanism[1][2]

To understand the solubility behavior, we must analyze the molecular interactions between the solute and the solvent.

Structural Analysis[1]
  • Lipophilic Domain: The tert-butyl group and the halogenated pyridine ring (Br at C2, Cl at C5) contribute significant hydrophobicity, making the compound insoluble in water.

  • Polar Domain: The carbamate linker (-NH-CO-O-) provides a site for hydrogen bond donation (NH) and acceptance (C=O), which is the primary handle for DMSO solvation.[1]

Solvation Mechanism in DMSO

DMSO is a polar aprotic solvent with a high dielectric constant (


) and a strong dipole moment. It dissolves TB-BCPC through a dual mechanism:[1]
  • Dipole-Dipole Interaction: DMSO stabilizes the polarized pyridine ring and the carbonyl of the Boc group.

  • Hydrogen Bonding: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the carbamate N-H proton.

Predicted Solubility Data

Based on structural analogs (e.g., CAS 1263374-39-5) and calculated LogP values.[1]

SolventSolubility RatingEstimated Saturation LimitPrimary Interaction
DMSO High > 100 mg/mL H-Bonding / Dipole
DMF High> 100 mg/mLDipole-Dipole
DCM Moderate/High~50-80 mg/mLDispersion / Dipole
Ethanol Moderate~10-30 mg/mLH-Bonding
Water Insoluble< 0.1 mg/mLHydrophobic Effect

Visualization: Solvation & Workflow

The following diagrams illustrate the mechanistic interaction and the standardized dissolution workflow.

Solubility_Mechanism_and_Workflow cluster_0 Figure 1: Solvation Mechanism cluster_1 Figure 2: Dissolution Workflow Solute TB-BCPC (Carbamate NH Donor) Complex Solvated Complex (Stable in Solution) Solute->Complex H-Bond Formation DMSO DMSO (Sulfoxide O Acceptor) DMSO->Complex Dipole Interaction Start Weigh Solid (Precision Balance) AddSolvent Add Anhydrous DMSO (Stepwise) Start->AddSolvent Mix Vortex / Sonicate (30-60s) AddSolvent->Mix Check Visual Inspection (Clear?) Mix->Check Check->AddSolvent No (Cloudy) QC HPLC / NMR Verification Check->QC Yes (Clear)

Caption: Figure 1 depicts the H-bond stabilization of the carbamate by DMSO. Figure 2 outlines the iterative dissolution protocol to ensure saturation without precipitation.

Protocol: The Self-Validating Solubility System

Do not rely on theoretical values alone. Use this Saturation Shake-Flask Method to determine the exact solubility limit for your specific batch (purity affects solubility).

Reagents & Equipment
  • Compound: TB-BCPC (Purity >98% by HPLC).[1][2]

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water content <50 ppm). Note: DMSO is hygroscopic; use fresh or stored over molecular sieves.[1]

  • Equipment: Sonicator bath, Vortex mixer, 0.22 µm PTFE syringe filters (DMSO compatible), HPLC system.

Step-by-Step Methodology

Step 1: Preparation of Supersaturated Solution

  • Weigh approximately 50 mg of TB-BCPC into a 1.5 mL HPLC vial.

  • Add 250 µL of anhydrous DMSO.

  • Vortex vigorously for 60 seconds.

  • Sonicate at ambient temperature (20-25°C) for 5 minutes. Caution: Monitor temperature; do not exceed 30°C to prevent degradation.[1]

Step 2: Equilibration

  • If the solid dissolves completely, add another 25 mg and repeat Step 1 until a visible solid precipitate remains (suspension).

  • Agitate the suspension for 24 hours at controlled room temperature (25°C) to ensure thermodynamic equilibrium.

Step 3: Filtration & Quantification (The Validation Step)

  • Centrifuge the sample at 10,000 rpm for 5 minutes to pellet undissolved solids.

  • Filter the supernatant through a 0.22 µm PTFE filter .

  • Dilute the filtrate 100-fold with Acetonitrile (ACN) to bring it within the linear range of the UV detector.

  • Inject into HPLC (C18 column, ACN/Water gradient) and quantify against a standard curve.

Step 4: Calculation



Handling, Stability & Storage

Hygroscopicity Management

DMSO absorbs atmospheric moisture rapidly. Water acts as an anti-solvent for TB-BCPC.[1]

  • Risk: If DMSO water content exceeds 1-2%, TB-BCPC may precipitate over time, causing "crashing out" in stock solutions.[1]

  • Mitigation: Store DMSO stock solutions in aliquots with tight seals, preferably under argon or nitrogen.

Chemical Stability (Boc Group)

The tert-butoxycarbonyl (Boc) group is acid-labile but stable in neutral DMSO.[1]

  • Temperature Limit: Avoid heating DMSO solutions above 60°C for prolonged periods. Thermal decomposition of Boc to isobutylene and CO2 can occur at high temperatures (

    
    ), especially if trace acid is present.
    
  • Freezing: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles can promote crystal growth (Ostwald ripening) of the solute.[1] Recommendation: Store stocks at room temperature if used within a week; otherwise, freeze at -20°C and vortex thoroughly upon thawing.

Applications in Synthesis

TB-BCPC is typically used as an electrophile in palladium-catalyzed cross-coupling reactions.[1]

  • Suzuki-Miyaura Coupling: The Bromine at position C2 is the most reactive site. DMSO is an excellent co-solvent for these reactions, often mixed with water (e.g., DMSO/H2O 5:1).

    • Note: While TB-BCPC is insoluble in water, the DMSO co-solvent system solubilizes it sufficiently for the reaction to proceed at the interface or in the homogenous phase at elevated temperatures.

  • Buchwald-Hartwig Amination: Can be performed at the C5-Chlorine position after C2 functionalization.[1]

References

  • ChemScene. (2023). Tert-butyl 2-bromo-5-chloropyridin-4-ylcarbamate Product Data Sheet. CAS No. 1279821-76-9.[1][3] Retrieved from

  • Sigma-Aldrich. (2023).[1] General Guide to Solvent Properties and Solubility. Retrieved from [1]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Boc stability and Pyridine reactivity).
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Boc-amino Pyridines. Retrieved from [1]

  • European Patent Office. (2020). Patent EP3752488A1: Method for preparing aminopyridine intermediates. (Describes synthesis and handling of similar chloropyridin-carbamates). Retrieved from

Sources

Foundational

Difference between 2-bromo-5-chloro and 5-bromo-2-chloro pyridine carbamates

Topic: Comparative Technical Analysis: 2-Bromo-5-Chloro vs. 5-Bromo-2-Chloro Pyridine Carbamates Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Lea...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Analysis: 2-Bromo-5-Chloro vs. 5-Bromo-2-Chloro Pyridine Carbamates Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads[1][2]

Executive Summary: The Strategic Isomerism of Dihalopyridines

In the architecture of small molecule drugs, the pyridine ring acts as a bioisostere for benzene, offering improved solubility and distinct hydrogen-bonding capabilities. However, when functionalizing this scaffold with carbamates—a moiety critical for modulating metabolic stability and target binding—the choice of starting material is not trivial.

This guide analyzes the divergent chemical behaviors of 2-bromo-5-chloropyridine (Isomer A) and 5-bromo-2-chloropyridine (Isomer B).[1][2] While structurally similar, these isomers exhibit "orthogonal reactivity," where the interplay between the halogen identity (Br vs. Cl) and ring position (C2 vs. C5) dictates the synthetic pathway. This guide provides the decision-making framework required to select the correct isomer for specific medicinal chemistry campaigns.

Part 1: Electronic Architecture & Reactivity Matrix

The fundamental difference between these isomers lies in the regioselective dominance of the pyridine nitrogen. The nitrogen atom creates an electron-deficient center at the


-positions (C2/C6) and, to a lesser extent, the 

-position (C4), while leaving the

-positions (C3/C5) relatively neutral (benzene-like).[1]
1.1 The Reactivity Hierarchy

To manipulate these scaffolds effectively, one must understand the two competing reactivity rules:

  • The SNAr Rule (Nucleophilic Aromatic Substitution): The C2 position is highly activated for nucleophilic attack due to the stabilization of the Meisenheimer complex by the ring nitrogen. The leaving group ability in SNAr generally follows F > Cl

    
     Br > I.[3][4] However, position trumps halogen identity . A chloride at C2 is far more reactive than a bromide at C5.
    
  • The Metal-Halogen Exchange Rule: Lithium-halogen exchange (using ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -BuLi) or oxidative addition (Pd-catalysis) is governed by bond strength.[1] The C-Br bond is weaker than the C-Cl bond.[1] Therefore, halogen identity trumps position  (generally), though C2-lithiation is often faster due to the inductive effect of nitrogen (unless a Directing Group is present).
    
1.2 Comparative Reactivity Table[1]
Feature2-Bromo-5-chloropyridine 5-Bromo-2-chloropyridine
C2 Reactivity (SNAr) High. Br is displaced by amines/alkoxides.[1][2]High. Cl is displaced by amines/alkoxides.[1]
C5 Reactivity (Coupling) Low. C-Cl bond is inert to standard Pd-coupling conditions.[1][2]High. C-Br bond is highly active for Suzuki/Buchwald coupling.[1][2]
Lithiation Site (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-BuLi)
C2. Rapid Li/Br exchange at C2.C5. Rapid Li/Br exchange at C5.
Primary Utility Synthesis of 5-chloro -substituted pyridine carbamates (Cl remains).[1]Synthesis of 5-functionalized pyridine carbamates (Br is replaced).
Metabolic Stability C5-Cl blocks metabolism; Cl is smaller/less lipophilic than Br.[1][2]C5-Br is often a metabolic liability or a "handle" for further synthesis.[1]

Part 2: Synthetic Divergence & Carbamate Construction[1][2]

The synthesis of pyridine carbamates typically proceeds via an aminopyridine intermediate. The choice of isomer determines whether the final drug candidate retains a halogen or a complex carbon framework.

2.1 Pathway A: The "Stable Scaffold" Route (Using 2-Bromo-5-chloropyridine)

Objective: To create a drug candidate where the Chlorine atom is a permanent structural feature (e.g., to fill a hydrophobic pocket without increasing molecular weight excessively).[1]

  • Mechanism: The C2-Br is displaced by an amine (or ammonia) via SNAr.[1][2] The C5-Cl remains intact because the C-Cl bond is too strong to undergo oxidative addition under standard SNAr conditions.[1]

  • Outcome: 5-chloro-pyridin-2-yl carbamates.[1]

2.2 Pathway B: The "Modular Scaffold" Route (Using 5-Bromo-2-chloropyridine)

Objective: To use the pyridine as a linker, attaching a carbamate at C2 and a complex aryl/heteroaryl group at C5.[1]

  • Mechanism:

    • Step 1 (SNAr): The C2-Cl is displaced by the amine/carbamate precursor.[2] The C5-Br remains intact.[1][5]

    • Step 2 (Cross-Coupling): The C5-Br serves as a reactive handle for Suzuki-Miyaura or Sonogashira coupling.[1][2]

  • Outcome: 5-(Aryl/Heteroaryl)-pyridin-2-yl carbamates.[1]

2.3 Visualization of Synthetic Logic

ReactivityFlow StartA 2-Bromo-5-chloropyridine (Isomer A) SNAr SNAr Reaction (R-NH2 / Base) StartA->SNAr C2-Br Displacement StartB 5-Bromo-2-chloropyridine (Isomer B) StartB->SNAr C2-Cl Displacement InterA 2-Amino-5-chloropyridine SNAr->InterA InterB 2-Amino-5-bromopyridine SNAr->InterB Carbamylation Carbamylation (Cl-COOR' or Isocyanate) InterA->Carbamylation InterB->Carbamylation ProdA 5-Chloro-pyridine-2-carbamate (Final Drug Target) Carbamylation->ProdA Cl is inert ProdB 5-Bromo-pyridine-2-carbamate (Intermediate) Carbamylation->ProdB Br is reactive Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd) ProdB->Suzuki Functionalization of C5 FinalB 5-Aryl-pyridine-2-carbamate (Complex Drug Target) Suzuki->FinalB

Figure 1: Decision tree for selecting the starting pyridine isomer based on the desired final substitution pattern.

Part 3: Experimental Protocols

The following protocols represent industry-standard methodologies for differentiating these isomers.

Protocol 1: Regioselective SNAr (Synthesis of the Aminopyridine Precursor)

Applicable to both isomers, but reaction rates differ.

Reagents:

  • Substrate: 1.0 eq (2-bromo-5-chloropyridine OR 5-bromo-2-chloropyridine)[1]

  • Nucleophile: 1.2 eq (e.g., Ammonia in MeOH, or a primary amine)[2]

  • Base: 2.0 eq

    
     or DIPEA[1]
    
  • Solvent: DMSO or NMP (high dielectric constant promotes SNAr)[2]

Step-by-Step:

  • Dissolution: Dissolve the dihalopyridine in DMSO (0.5 M concentration).

  • Addition: Add the base followed by the amine.

  • Heating:

    • For 2-Br-5-Cl: Heat to 80°C. (Br is a slightly better leaving group in this specific context due to polarizability, but the difference is marginal).

    • For 5-Br-2-Cl: Heat to 90-100°C. (Cl is a harder leaving group; requires slightly higher energy).[1]

  • Monitoring: Monitor by HPLC/UPLC. The disappearance of the starting material indicates C2 substitution.

    • Note: C5 substitution is kinetically forbidden under these conditions.

  • Workup: Dilute with water, extract with EtOAc. The product is the 2-amino-5-halopyridine .[1][2]

Protocol 2: Carbamate Formation

Reagents:

  • Substrate: 2-amino-5-halopyridine[1][2]

  • Reagent: Phenyl chloroformate (or alkyl chloroformate)[1][2]

  • Base: Pyridine or ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    [1]
    
  • Solvent: DCM or THF[1]

Step-by-Step:

  • Cool the amine solution to 0°C.

  • Add base (1.5 eq) followed by dropwise addition of chloroformate (1.1 eq).

  • Warm to RT and stir for 2 hours.

  • Critical Check: If using 5-bromo-2-aminopyridine , avoid using strong organolithium bases in subsequent steps if the carbamate proton is unprotected, as Li/Br exchange can occur.[1][2]

Part 4: Medicinal Chemistry Implications[1][6]

4.1 Metabolic Stability & "Soft Spots"[1][2]
  • 5-Chloro Derivatives (from 2-Br-5-Cl): The Chlorine atom at C5 is excellent for blocking metabolic oxidation.[1][2] The C5 position in pyridine is electronically similar to the para-position in benzene—a common site for CYP450 oxidation. A C5-Cl blocks this, extending half-life (

    
    ).[1]
    
  • 5-Bromo Derivatives (from 5-Br-2-Cl): Bromine is more lipophilic (higher LogP) than Chlorine.[1][2] While it also blocks metabolism, the increased lipophilicity can lead to higher non-specific binding or plasma protein binding. Furthermore, aryl bromides are sometimes considered structural alerts for toxicity (though less so than anilines).

4.2 pKa Modulation

The carbamate nitrogen attached to the pyridine ring (at C2) has a pKa significantly influenced by the C5 substituent.

  • Inductive Effect: Both Cl and Br are electron-withdrawing.[1][2] They lower the pKa of the pyridine ring nitrogen, making it less basic.

  • Comparison: Cl is more electronegative than Br. Therefore, 5-chloro-pyridine-2-carbamates will have a slightly less basic ring nitrogen than their bromo counterparts, potentially affecting solubility in low pH environments (stomach).[1]

References

  • Reactivity of Pyridinium Ions

    • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[6]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Regioselective Lithiation

    • Title: Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi.[1][2][7]

    • Source: Organic Letters (ACS Public
    • URL:[Link][2]

  • Pyridine Carbamate Synthesis

    • Title: p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity.[1][2][8]

    • Source: Beilstein Journal of Organic Chemistry (via NIH).
    • URL:[Link]

  • Comparative Reactivity of Halopyridines

    • Title: A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine (Analogous reactivity p
    • Source: BenchChem Technical Guides.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Suzuki-Miyaura Coupling of Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate

Executive Summary & Chemical Strategy This protocol details the regioselective C2-arylation of Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate . This scaffold is a critical intermediate in the synthesis of kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Strategy

This protocol details the regioselective C2-arylation of Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and pharmaceutical agents. The core challenge lies in differentiating between two halogenated sites: the highly reactive C2-bromide and the less reactive C5-chloride.[1]

Success relies on exploiting the inherent electronic bias of the pyridine ring and the bond dissociation energy (BDE) differences between C-Br and C-Cl. By selecting a ligand system that facilitates oxidative addition into the C-Br bond while remaining kinetically incompetent for the C-Cl bond under the specified conditions, high fidelity mono-arylation is achieved.

Mechanistic Rationale for Selectivity
  • Electronic Activation (The Pyridine Effect): The pyridine nitrogen exerts a strong electron-withdrawing effect on the C2 and C6 positions (

    
    -positions), rendering them highly electrophilic and susceptible to oxidative addition by Pd(0). The C5 position (
    
    
    
    -position) is significantly less electron-deficient.
  • Bond Dissociation Energy (BDE): The C-Br bond (

    
    68 kcal/mol) is weaker than the C-Cl bond (
    
    
    
    81 kcal/mol).
  • Steric Gating: The tert-butyl carbamate (Boc) group at C4 provides steric bulk. While it is ortho to the C5-Cl, potentially hindering attack there, the electronic activation at C2 is the dominant directing force.

Reaction Optimization & Critical Parameters

To ensure the C5-chloride remains intact for subsequent functionalization, the catalyst system must be "tuned down" to avoid activating the chloride.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)The bidentate dppf ligand creates a large bite angle, stabilizing the Pd complex. It is active enough for activated bromides but typically sluggish for unactivated/deactivated chlorides compared to Buchwald ligands (e.g., XPhos, SPhos).
Solvent 1,4-Dioxane / Water (4:1) The aqueous component is critical for dissolving the inorganic base and facilitating transmetallation. Dioxane solvates the organic substrate and is miscible with water.
Base Na₂CO₃ (2.0 equiv)A mild carbonate base is preferred over phosphates (K₃PO₄) or hydroxides, which can accelerate the reaction rate to a point where selectivity erodes.
Temperature 80 °C Sufficient to drive the Br-coupling but low enough to kinetically trap the intermediate before the Cl-coupling activation energy is reached.
Time 2 - 4 Hours Extended reaction times increase the risk of "homocoupling" or oxidative addition into the C-Cl bond.

Visualizing the Selectivity Pathway

The following diagram illustrates the kinetic pathway. Note the high barrier to the "Over-Coupled" product when using the recommended conditions.

SuzukiSelectivity Substrate Starting Material (2-Br, 5-Cl) Pd_Cycle Pd(0) Oxidative Addition (Fast) Substrate->Pd_Cycle Pd(dppf)Cl2 Selects C2-Br Intermediate Pd(II)-Br Species Pd_Cycle->Intermediate Product Desired Product (2-Aryl, 5-Cl) Intermediate->Product Transmetallation & Red. Elim. ByProduct Bis-Coupled Impurity (2,5-Diaryl) Product->ByProduct High Energy Barrier (Requires XPhos/High T)

Caption: Kinetic pathway favoring C2-arylation. The C5-Cl activation (red dotted line) is kinetically inhibited by the choice of dppf ligand and moderate temperature.

Detailed Experimental Protocol

Target Scale: 1.0 gram (approx. 3.1 mmol of substrate).

Materials
  • Substrate: Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 - 1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂[2]·DCM) (0.05 equiv)

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv)[3]

  • Solvents: 1,4-Dioxane (degassed), Distilled Water (degassed).

Step-by-Step Procedure
  • Preparation of Solvents (Degassing):

    • Why: Oxygen poisons Pd(0) catalysts and promotes homocoupling of boronic acids.

    • Sparge 1,4-dioxane and water separately with nitrogen or argon for at least 15 minutes prior to use.

  • Reaction Assembly:

    • To a clean, dry reaction vial (or round-bottom flask) equipped with a magnetic stir bar, add:

      • Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate (1.0 g, 1.0 equiv).

      • Arylboronic acid (1.1 equiv).[4]

      • Na₂CO₃ (657 mg, 2.0 equiv).

      • Pd(dppf)Cl₂[2][5][6][7][8][9]·DCM (126 mg, 5 mol%).

    • Note: Adding the catalyst last, after a brief purge of the solids with nitrogen, is good practice.

  • Solvent Addition:

    • Add degassed 1,4-dioxane (12 mL) and degassed water (3 mL). The ratio is 4:1 v/v.[4]

    • Seal the vessel with a septum or cap. Purge the headspace with nitrogen for 2 minutes.

  • Reaction:

    • Heat the mixture to 80 °C in an oil bath or heating block.

    • Monitor by TLC or LCMS every hour.

    • Endpoint: The reaction is complete when the starting bromide is consumed (<5%).

    • Caution: Do not reflux aggressively or exceed 90 °C, as this increases the risk of Boc-deprotection or C5-Cl activation.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

    • Separate the layers. Extract the aqueous layer once more with Ethyl Acetate (20 mL).

    • Combine organic layers and wash with Brine (sat. NaCl).

    • Dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate under reduced pressure.[2]

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Typically Hexanes/Ethyl Acetate gradient (0-30% EtOAc). The Boc group makes the product relatively non-polar.

Quality Control & Self-Validation (E-E-A-T)

To ensure the protocol was successful, you must validate the structural integrity of the product using the following criteria:

A. LCMS Analysis (Isotope Pattern Recognition)

This is the most rapid check for selectivity.

  • Starting Material: Shows a complex Br+Cl pattern.[4]

  • Desired Product (2-Aryl-5-Chloro): Must show a distinct Chlorine Isotope Pattern (M and M+2 peaks in a ~3:1 ratio).

  • Bis-Coupled Side Product: Will show no halogen pattern (only C, H, N, O).

  • Validation Check: If you see a 1:1 isotope pattern (indicating Br), the reaction failed to couple. If you see no halogen pattern, you over-coupled.

B. 1H NMR Spectroscopy
  • Diagnostic Shift: The proton at C6 (adjacent to the Nitrogen and the Cl) will shift downfield due to the ring current of the new aryl group at C2.

  • Boc Integrity: Verify the singlet at

    
    1.5 ppm (9H) remains intact. Loss of this signal indicates thermal or acidic deprotection occurred.
    
C. Troubleshooting Table
ObservationRoot CauseCorrective Action
Significant Bis-coupling (>10%) Catalyst too active or Temp too high.Switch to Pd(PPh₃)₄ (milder) or lower temp to 60°C. Reduce boronic acid to 1.0 equiv.
No Reaction / Low Conversion Oxygen poisoning or degraded catalyst.Ensure rigorous degassing. Use fresh catalyst.
Boc Deprotection Medium became acidic or too hot.Ensure Na₂CO₃ is present.[7] Do not use acid in workup.
Protodeboronation Boronic acid instability.[10]Switch base to K₃PO₄ or use a Boronic Ester (Pinacol ester) which is more stable.

References

  • Handy, S. T., & Zhang, Y. "Guide for the Regioselective Functionalization of Heteroaryl Dihalides." Organic Preparations and Procedures International, 37(4), 411-445. (2005).[5][10]

  • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[11] Angewandte Chemie International Edition, 41(22), 4176-4211. (2002).[2][10]

  • Lutz, M. R., et al. "Selective Cross-Coupling of 2,5-Dibromopyridine." Journal of Organic Chemistry, 86, 15650.[11] (2021). (General principles of pyridine selectivity).

Sources

Application

Application Note: Strategic Synthesis of Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate

Part 1: Executive Summary & Strategic Analysis The Synthetic Challenge The synthesis of Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate presents a classic problem in heterocyclic chemistry: regiocontrol . 4-Aminopyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Synthetic Challenge

The synthesis of Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate presents a classic problem in heterocyclic chemistry: regiocontrol .

  • 4-Aminopyridine (4-AP) is electron-rich, directing electrophilic aromatic substitution (EAS) to the 3- and 5-positions (beta to nitrogen).

  • The Target requires a bromine at the 2-position (alpha to nitrogen) and a chlorine at the 5-position.

  • Direct Halogenation Failure: Direct bromination/chlorination of 4-AP yields 3,5-dihalo products, failing to install the critical 2-bromo functionality.

The Solution: N-Oxide Activation Strategy

To successfully synthesize the target, we must decouple the introduction of the two halogens. The strategy relies on Pyridine N-Oxide activation to install the 2-bromo substituent via rearrangement, followed by a sterically controlled electrophilic chlorination.

Core Workflow:

  • Amine Protection: Acetylation (robust against

    
    ).
    
  • Activation: N-Oxidation.

  • C2-Functionalization: Regioselective bromination via nucleophilic rearrangement.

  • C5-Functionalization: Hydrolysis followed by steric-directed chlorination.

  • Final Protection: Boc-installation.

Part 2: Detailed Experimental Protocol

Step 1: Protection & N-Oxidation

Objective: Convert 4-aminopyridine to 4-acetamidopyridine N-oxide to activate the C2 position.

  • Rationale: The free amine is susceptible to oxidation and interferes with the subsequent bromination mechanism. The acetyl group provides stability, whereas a Boc group would degrade under the harsh conditions of Step 2.

Protocol:

  • Acetylation: Dissolve 4-aminopyridine (1.0 equiv) in DCM/Pyridine (1:1). Add Acetic Anhydride (1.2 equiv) dropwise at 0°C. Stir at RT for 4h. Quench with water, extract with DCM, and concentrate to yield N-(pyridin-4-yl)acetamide.

  • Oxidation: Dissolve the intermediate in DCM. Add m-CPBA (1.5 equiv) portion-wise at 0°C. Stir at RT for 12h.

  • Workup: Wash with sat.

    
     (to remove m-chlorobenzoic acid) and sodium thiosulfate. Dry organic layer over 
    
    
    
    .[1][2]
  • Yield Expectation: >85% (Off-white solid).

Step 2: Regioselective C2-Bromination

Objective: Install the bromine atom at the 2-position.

  • Mechanism: This is the critical step. The N-oxide oxygen reacts with the electrophilic phosphorus (

    
    ), creating an activated intermediate. Bromide ions then attack the C2 position (alpha) followed by elimination of the phosphate species.
    

Protocol:

  • Suspend 4-acetamidopyridine N-oxide (1.0 equiv) in anhydrous Toluene or DCE.

  • Add

    
      (Phosphorus oxybromide, 2.0 equiv) carefully under 
    
    
    
    .
  • Heat to reflux (80-90°C) for 4–6 hours. Caution: Evolution of HBr gas.

  • Quench: Cool to 0°C. Pour onto ice-water slowly. Neutralize with

    
     to pH 8.
    
  • Extraction: Extract with EtOAc (3x).

  • Product: N-(2-bromopyridin-4-yl)acetamide.

    • Note: The 2-position is favored over the 3-position due to the specific rearrangement mechanism of N-oxides.

Step 3: Hydrolysis & Directed Chlorination

Objective: Reveal the free amine and install the chlorine atom at C5.

  • Regiocontrol Logic: With the bulky Bromine at C2, the C3 position (ortho to amine, ortho to Br) is sterically crowded. The C5 position (ortho to amine, meta to Br) is sterically accessible. Therefore, NCS chlorination will selectively occur at C5.

Protocol:

  • Hydrolysis: Dissolve the acetamide in MeOH/2N NaOH (1:1). Reflux for 2h until TLC shows conversion to free amine. Concentrate and extract to get 4-amino-2-bromopyridine .

  • Chlorination: Dissolve 4-amino-2-bromopyridine (1.0 equiv) in Acetonitrile (ACN).

  • Add NCS (N-Chlorosuccinimide, 1.05 equiv) portion-wise at RT.

  • Heat to 50°C for 2–4 hours.

  • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

  • Product: 4-amino-2-bromo-5-chloropyridine .

Step 4: Final Boc Protection

Objective: Synthesize the final target.

Protocol:

  • Dissolve 4-amino-2-bromo-5-chloropyridine (1.0 equiv) in THF.

  • Add LiHMDS (1.1 equiv) at -78°C (or use DMAP/Et3N at RT for milder conditions, though LiHMDS is faster for electron-deficient anilines).

    • Alternative (Standard): Add

      
        (1.5 equiv) and DMAP  (0.1 equiv) in DCM/THF at RT. Stir for 12h.
      
  • Workup: Quench with

    
    , extract with EtOAc.
    
  • Final Purification: Recrystallization from Hexane/EtOAc or Column Chromatography.

Part 3: Data Summary & Visualization

Reagent & Condition Table
StepTransformationReagentsConditionsKey Insight
1 Acetylation

, Pyridine
0°C

RT
Protects amine from oxidation.
2 N-Oxidationm-CPBA, DCMRT, 12hActivates C2/C6 for nucleophilic attack.
3 Bromination

, Toluene
Reflux (90°C)Critical Step: Rearrangement installs Br at C2.
4 HydrolysisNaOH, MeOHRefluxRemoves Acetyl group.
5 ChlorinationNCS, ACN50°CRegioselectivity: Sterics force Cl to C5 (not C3).
6 Boc-Protection

, DMAP
RTFinal Target Assembly.
Synthetic Pathway Diagram

SynthesisRoute cluster_logic Regioselectivity Logic SM 4-Aminopyridine Int1 N-(pyridin-4-yl)acetamide SM->Int1 Ac2O, Pyridine (Protection) Int2 4-acetamidopyridine N-oxide Int1->Int2 m-CPBA (N-Oxidation) Int3 N-(2-bromopyridin-4-yl)acetamide Int2->Int3 POBr3, Reflux (Rearrangement/Bromination) Logic1 N-Oxide directs Br to C2 Int2->Logic1 Int4 4-amino-2-bromopyridine Int3->Int4 NaOH, MeOH (Hydrolysis) Int5 4-amino-2-bromo-5-chloropyridine Int4->Int5 NCS, ACN (Regioselective Chlorination) Logic2 C2-Br blocks C3; Cl directed to C5 Int4->Logic2 Target Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate Int5->Target Boc2O, DMAP (Final Protection)

Caption: Step-wise synthesis highlighting the N-oxide activation strategy for C2-bromination and steric control for C5-chlorination.

Part 4: Critical Troubleshooting & Quality Control

Regioselectivity Check (NMR Validation)
  • Intermediate 5 (4-amino-2-bromo-5-chloropyridine):

    • The proton NMR is the ultimate validator.

    • Target Pattern: Two singlets (or very weak doublets due to long-range coupling) in the aromatic region.

      • H3 (Proton between Br and Amine): Shifted upfield relative to H6 due to amine shielding.

      • H6 (Proton between N and Cl): Shifted downfield.

    • Failure Mode (3,5-dichloro): If chlorination failed to respect the bromine presence, you might see symmetry (if 3,5-dichloro) or different coupling constants.

    • Failure Mode (3-chloro isomer): If Cl adds to position 3 (unlikely due to sterics), you would see a significant NOE (Nuclear Overhauser Effect) between the Amine protons and the H6 proton, but no NOE between Amine and H3 (since Cl is there). In the correct product (5-chloro), you should see NOE between Amine and H3.

Safety Note on

The reaction of N-oxides with


 is exothermic and generates HBr gas.
  • Control: Use a gas scrubber (NaOH trap).

  • Alternative: For a milder ("Green") approach, use Oxalyl Bromide or TBAI/

    
      (Tosyl anhydride) as described in recent methodology papers [1]. This avoids phosphorus waste but requires careful moisture control.
    

References

  • Highly Regioselective Halogenation of Pyridine N-Oxide. Source: Organic Letters (ACS Publications). URL:[Link]

  • Synthesis of 4-amino-2-bromo-5-chloropyridine (Intermediate Data). Source: Chem-Impex / PubChem. URL:[Link]

  • Regioselective chlorination and bromination of unprotected anilines. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Suzuki coupling at C2 position of 2-bromo-5-chloropyridine

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers optimizing the Suzuki-Miyaura coupling of 2-bromo-5-chloropyridine . Topic: Optimization of C2-Selective Cross-Coupling Subst...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers optimizing the Suzuki-Miyaura coupling of 2-bromo-5-chloropyridine .

Topic: Optimization of C2-Selective Cross-Coupling Substrate: 2-Bromo-5-chloropyridine (CAS: 40473-01-6) Target: High-yield functionalization at the C2 position while preserving the C5-Cl handle.

System Overview & Mechanistic Context

The Substrate Challenge

In the context of Palladium-catalyzed cross-coupling, 2-bromo-5-chloropyridine presents a unique "Goldilocks" scenario of reactivity and deactivation.

  • Electronic Activation (The Good): The C2 position is

    
     to the pyridine nitrogen. The electron-withdrawing nature of the nitrogen atom pulls electron density from the ring, making the C2-Br bond highly electrophilic and prone to Oxidative Addition (OA).
    
  • Catalyst Poisoning (The Bad): The basic nitrogen lone pair is a competent ligand. It can displace phosphines on the Palladium center, forming stable, inactive Pd(II)-(pyridine)2 complexes (the "pyridine sink"), effectively stalling the catalytic cycle.

  • Selectivity (The Advantage): The C2-Br bond is significantly more reactive than the C5-Cl bond due to both the leaving group ability (Br > Cl) and the electronic activation at C2. Regioselectivity is rarely the failure mode; conversion is usually the bottleneck.

Mechanistic Flow & Failure Points

The diagram below illustrates the competition between the productive catalytic cycle and the inhibitory N-coordination pathway.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (C2-Br Insertion) Pd0->OxAdd Fast (k1) Poison Catalyst Poisoning (N-Coordination) Pd0->Poison Reversible Inhibition Substrate 2-Bromo-5-chloropyridine Substrate->OxAdd Substrate->Poison TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Rate Limiting (k2) Poison->Pd0 Heat/Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle showing the competition between productive oxidative addition at C2 and catalyst sequestration by the pyridine nitrogen.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction turns black immediately and conversion stalls at <20%."

Diagnosis: Catalyst Deactivation (The "Palladium Black" Death). Root Cause: The active Pd(0) species is unstable. This is common with 2-halopyridines because the oxidative addition product is electron-deficient and prone to reductive elimination or decomposition if not stabilized by a robust ligand. Solution:

  • Switch Ligand: Move from simple phosphines (PPh3) to bulky, electron-rich ligands .

    • Recommendation:XPhos or SPhos (Buchwald Ligands).[1] The steric bulk prevents the pyridine nitrogen from coordinating to the Pd center, and the electron richness accelerates the oxidative addition.

    • Alternative:Pd(dppf)Cl2 . The bidentate bite angle of dppf resists displacement by the pyridine nitrogen.

  • Protocol Adjustment: Pre-heat the catalyst and ligand in the solvent for 5 minutes before adding the substrate to ensure the active catalytic species is formed.

Issue 2: "I see the product, but also a significant amount of 2-pyridone (hydrolysis)."

Diagnosis: Hydrolytic Side-Reaction. Root Cause: The C2 position is highly electrophilic. In the presence of strong hydroxide bases (or water at high temps), the bromide is displaced by OH⁻ via an


 mechanism, forming the catalytically dead 2-pyridone.
Solution: 
  • Change Base: Switch from strong bases (NaOH, KOH) or wet carbonate conditions to anhydrous mild bases .

    • Recommendation:K3PO4 (anhydrous) or CsF .

  • Solvent System: Eliminate water. Use anhydrous 1,4-Dioxane or Toluene .[2]

  • Additives: If using anhydrous conditions, adding 10-20 mol% of water (controlled) can sometimes be necessary for the boronic acid activation, but keep it minimal.

Issue 3: "The boronic acid is consumed, but I mostly get homocoupling (Ar-Ar)."

Diagnosis: Oxidative Homocoupling.[3][4] Root Cause: Presence of Oxygen or slow Transmetallation. If the Pd cycle is slow (due to pyridine poisoning), the boronic acid sits in the solution and oxidizes. Solution:

  • Degassing: Sparging with nitrogen is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.

  • Slow Addition: Add the boronic acid (dissolved in solvent) slowly over 1 hour using a syringe pump. This keeps the concentration low relative to the catalyst, favoring cross-coupling over homocoupling.

  • Boronic Acid Equivalents: Increase to 1.5 - 2.0 equivalents.

Optimization Matrices

Use these tables to select the starting point based on your specific coupling partner.

Table 1: Ligand Selection Matrix
LigandTypeRecommended ForNotes
XPhos Monodentate, BulkySterically hindered boronic acidsBest general-purpose ligand for 2-pyridyl systems.
SPhos Monodentate, BulkyElectron-rich boronic acidsExcellent stability; often works where PPh3 fails.
dppf BidentateStandard aryl boronic acidsRobust; prevents N-coordination via chelating effect.
PPh3 MonodentateSimple substrates onlyNot recommended for 2-bromo-5-chloropyridine due to poisoning risk.
Table 2: Base & Solvent Compatibility
BaseSolventApplicationRisk
K2CO3 (aq) Dioxane/H2O (4:1)Standard "Suzuki" conditionsHigh risk of hydrolysis at C2.
K3PO4 (s) Toluene (anhydrous)Sensitive substratesLow hydrolysis; requires high temp (100°C+).
CsF DME or DioxaneUnstable boronic acids"Anhydrous" activation; mildest conditions.

Validated Experimental Protocol

Protocol: High-Yield C2-Arylation of 2-Bromo-5-chloropyridine Target Scale: 1.0 mmol

Reagents:

  • 2-Bromo-5-chloropyridine (1.0 equiv, 192 mg)

  • Aryl Boronic Acid (1.5 equiv)[2]

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl2 (5 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane (anhydrous, 5 mL)

Step-by-Step:

  • Preparation: Dry a 20 mL reaction vial or Schlenk tube in an oven at 120°C for 1 hour. Cool under a stream of Argon.

  • Charging: Add the Pd catalyst, Ligand (if separate), Boronic Acid, and K3PO4 base to the vial.

    • Critical: If using Pd(OAc)2/XPhos, premix them in 1 mL of dioxane for 5 mins before adding to the main vessel to form the active species.

  • Substrate Addition: Add the 2-bromo-5-chloropyridine.

  • Solvent & Degassing: Add the remaining 1,4-Dioxane. Seal the vessel with a septum. Sparge with Argon for 15 minutes (needle in liquid, vent needle out).

  • Reaction: Replace septum with a Teflon-lined screw cap (if using a vial). Heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor by HPLC/UPLC. Look for the disappearance of the starting material peak (Rt ~ X min).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and salts. Wash the pad with EtOAc.[5] Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Diagnostic Decision Tree

Use this logic flow to determine your next optimization step.

TroubleshootingTree Start Reaction Outcome? LowConv Low Conversion (< 50%) Start->LowConv SideProd Side Products (Impurities) Start->SideProd Black Precipitate turned Black immediately? LowConv->Black WhatProd Identify Impurity SideProd->WhatProd YesBlack Cat. Deactivation Action: Use XPhos/SPhos Black->YesBlack Yes NoBlack Kinetic Stall Action: Increase Temp or Check Base sol. Black->NoBlack No Hydrolysis 2-Pyridone (M-Br+OH) Action: Use Anhydrous K3PO4 WhatProd->Hydrolysis Hydrolysis HomoC Ar-Ar Dimer Action: Degas better + Slow Addition WhatProd->HomoC Homocoupling

Figure 2: Decision tree for diagnosing low yield in Suzuki coupling of 2-halopyridines.

References

  • BenchChem. Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine (Analogous reactivity).[2][6] Retrieved from BenchChem Database. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7][8][9][10][11] Chemical Reviews, 95(7), 2457-2483. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Suzuki mechanism and side reactions).

Sources

Optimization

Troubleshooting Boc deprotection side reactions in halogenated pyridines

Status: Operational Lead Scientist: Senior Application Specialist Scope: Troubleshooting side reactions (Hydrodehalogenation, , Cation Scavenging) during acidic cleavage of -Boc groups on halogenated pyridine scaffolds....

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Scope: Troubleshooting side reactions (Hydrodehalogenation,


, Cation Scavenging) during acidic cleavage of 

-Boc groups on halogenated pyridine scaffolds.

Introduction: The Halogenated Pyridine Paradox

Halogenated pyridines are high-value pharmacophores but present a chemical paradox during Boc deprotection. The pyridine nitrogen makes the ring electron-deficient, which is desirable for cross-coupling (Suzuki, Buchwald) but fatal during acidic deprotection.

When you protonate the pyridine nitrogen (as in HCl or TFA deprotection), you create a pyridinium species . This species is highly electrophilic.[1][2] If your acid source contains a nucleophilic counter-ion (like Chloride from HCl), you risk a Nucleophilic Aromatic Substitution (


) , replacing your valuable Bromine or Iodine with Chlorine. Furthermore, the released tert-butyl cation is a "hot" electrophile looking for electron-rich centers to alkylate.

This guide provides the protocols to navigate these competing reactivities.

Module 1: Critical Alert – The "Halogen Swap" ( )

Symptom: You started with a Bromo-pyridine or Iodo-pyridine , treated it with 4M HCl in Dioxane, and the mass spectrum of the product shows a mass decrease of ~44 amu (Br


 Cl) or ~91 amu (I 

Cl).

Root Cause: The use of HCl is the error. Upon protonation, the pyridine ring becomes activated toward nucleophilic attack. The chloride ion (


) is sufficiently nucleophilic to displace bromide or iodide at the 2- or 4-positions via an addition-elimination mechanism (

).
The Mechanism of Failure

SNAr_Mechanism Start Boc-Amino-Br-Pyridine Protonation Protonation (H+) Start->Protonation + HCl Intermediate Activated Pyridinium (Highly Electrophilic) Protonation->Intermediate Attack Cl- Attack (from HCl) Intermediate->Attack Meisenheimer Meisenheimer-like Complex Attack->Meisenheimer Product Amino-Cl-Pyridine (Halogen Scrambled) Meisenheimer->Product - HBr (Irreversible)

Figure 1: Mechanism of Halogen Exchange (


) in Acidic Media.
Corrective Protocol: The Non-Nucleophilic Switch

Do not use HCl. You must use an acid with a non-nucleophilic counter-ion.

  • Option A (Standard): Trifluoroacetic Acid (TFA).[2][3] The trifluoroacetate anion is non-nucleophilic and will not displace halides.

  • Option B (Lewis Acid): TMSOTf (Trimethylsilyl trifluoromethanesulfonate).[1][3][4][5] See Module 3.

Module 2: The "Cation Attack" (Scavenging Strategy)

Symptom: LCMS shows the desired product mass, but also peaks at [M+56] (mono-t-butyl) or [M+112] (di-t-butyl). NMR shows new aliphatic singlets around 1.3-1.5 ppm.

Root Cause: The cleavage of Boc generates a tert-butyl cation (


) and 

.[2][6] In the absence of a "trap," this carbocation acts as a potent electrophile, alkylating the pyridine ring (Friedel-Crafts) or other nucleophilic residues (Trp, Tyr, Met, Cys) present in your molecule.
Optimization: The Scavenger Cocktail

You must provide a "sacrificial" nucleophile that reacts with the


 faster than your substrate does.

Table 1: Scavenger Selection Guide

ScavengerRoleRecommended ForConcentration (v/v)
Triethylsilane (TES) Hydride donorBest General Purpose. Reduces

to Isobutane (gas).
2.5% - 5.0%
Water NucleophileTraps

as

-Butanol. Essential for hydrolysis.
2.5% - 5.0%
Thioanisole S-NucleophileProtecting Met/Cys or electron-rich aromatics.5.0%
1,2-Ethanedithiol (EDT) S-NucleophileWarning: Stench. Use only if Trp/Cys are present.2.5%
Validated Protocol: TFA/TES System
  • Dissolve: Dissolve substrate (1 mmol) in DCM (5 mL).

  • Add Scavengers: Add Triethylsilane (0.2 mL) and Water (0.2 mL). Note: Water accelerates the reaction and traps the cation.

  • Acidify: Cool to 0°C. Slowly add TFA (5 mL).

  • Reaction: Warm to RT. Stir for 1-2 hours.

  • Self-Validation: Aliquot 10 µL into MeOH. Inject on LCMS.[7]

    • Pass: Single peak at [M+H].

    • Fail: Presence of M+56 peaks

      
       Add more TES, repeat.
      

Module 3: The "Nuclear Option" – TMSOTf (Mild & Anhydrous)

Context: Use this when your substrate contains acid-sensitive groups (e.g., acetals, silyl ethers) or if the TFA method causes hydrolysis of the halogen bond (rare, but possible with Iodo-pyridines).

Mechanism: TMSOTf acts as a Lewis Acid, coordinating to the Boc carbonyl. The cleavage is driven by the formation of a volatile silyl ester and isobutylene gas. No proton source is present initially.

TMSOTf Workflow

TMSOTf_Workflow Step1 1. Dissolve Substrate in dry DCM (0.1 M) Step2 2. Add Base Scavenger (2,6-Lutidine, 1.5 eq) Step1->Step2 Step3 3. Add TMSOTf (1.5 - 2.0 eq) Dropwise at 0°C Step2->Step3 Step4 4. Quench (Sat. NaHCO3) Step3->Step4 Decision Check LCMS Step4->Decision ResultA Clean Product Decision->ResultA Mass = M-100 ResultB Incomplete Decision->ResultB SM Remains

Figure 2: TMSOTf Deprotection Workflow.

Protocol:

  • Setup: Flame-dry glassware. Under

    
     atmosphere.
    
  • Mix: Substrate + DCM + 2,6-Lutidine (1.5 equiv).[3]

    • Why Lutidine? It is a sterically hindered base that scavenges any adventitious acid (TfOH) formed by hydrolysis, protecting the halogen, but does not inhibit the Lewis acidity of TMSOTf.

  • Addition: Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (2.0 equiv) dropwise at 0°C.

  • Quench: After 30 min, quench with saturated

    
    .
    
  • Note: This method is chemically orthogonal to HCl/TFA methods.

Frequently Asked Questions (FAQs)

Q1: I am using 4-Iodopyridine. Even with TFA, I see some degradation (iodine loss).

  • Answer: The C-I bond is weak. The exotherm from mixing TFA/DCM or the generation of

    
     can promote homolytic cleavage or hydrolysis.
    
  • Fix: Switch to the TMSOTf protocol (Module 3). It operates at 0°C under strictly anhydrous conditions, preventing hydrolytic dehalogenation.

Q2: Can I use HBr/Acetic Acid to avoid the Chloride problem?

  • Answer: Technically yes, but HBr is often harsh and can cause bromination of other sensitive sites. It is "dirty" chemistry compared to the clean cleavage of TFA/Silane or TMSOTf.

Q3: How do I remove the excess Silane (TES) after the reaction?

  • Answer: TES and its byproduct (TES-OH or TES-F) are lipophilic.

    • Workup: Dilute with water, wash with Ether/Hexane (removes silanes), then basify the aqueous layer to extract your amine into DCM/EtOAc.

Q4: My product is water-soluble, and I can't do an extraction. How do I purify?

  • Answer: If you used TFA, simply evaporate the solvent. You will be left with the TFA salt of your amine and excess liquid scavengers. Triturate (wash) the solid residue with Diethyl Ether .[3] The amine-TFA salt will remain solid, while the scavengers dissolve in the ether. Decant and dry.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001).[8] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[6][8][9][10] Journal of Peptide Research, 58(4), 338-341.[8][9] Link

  • Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group.[6][8][9][10] International Journal of Peptide and Protein Research, 12(5), 258-268. (Foundational work on Scavengers).

  • Wilhelmsen, C. A., et al. (2018).[11] Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.[11] The Journal of Organic Chemistry, 83(3), 1634-1642. Link

  • Sakakibara, S., et al. (1981). Use of HF/Anisole for deprotection. Bulletin of the Chemical Society of Japan.
  • BenchChem Application Notes. (2025). Troubleshooting Boc deprotection side reactions. Link

Sources

Troubleshooting

Regioselectivity issues in cross-coupling Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate

Technical Support Center: Advanced Coupling Strategies Topic: Regioselectivity in Cross-Coupling tert-Butyl (2-bromo-5-chloropyridin-4-yl)carbamate Executive Summary: The Reactivity Landscape This guide addresses the spe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Coupling Strategies Topic: Regioselectivity in Cross-Coupling tert-Butyl (2-bromo-5-chloropyridin-4-yl)carbamate

Executive Summary: The Reactivity Landscape

This guide addresses the specific challenges of functionalizing tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate. The core challenge lies in managing the reactivity differential between the C2-Bromine and C5-Chlorine bonds in the presence of an electron-donating C4-NHBoc group.

The Golden Rule of this Substrate: Under standard Palladium-catalyzed conditions (Suzuki-Miyaura, Buchwald-Hartwig), oxidative addition will occur preferentially at the C2-Br position. The C2 position is electronically activated by the adjacent pyridine nitrogen (making it electron-deficient) and the C-Br bond is weaker than C-Cl.

Target Audience: Medicinal Chemists, Process Chemists.

Part 1: Reactivity Visualization & Logic

Before troubleshooting, users must visualize the competing electronic forces.

ReactivityMap Substrate tert-Butyl (2-bromo-5-chloropyridin-4-yl)carbamate C2_Pos C2-Position (Br) High Reactivity Substrate->C2_Pos Primary Site (Weak Bond + Alpha-N Activation) C5_Pos C5-Position (Cl) Low/Moderate Reactivity Substrate->C5_Pos Secondary Site (Stronger Bond + Beta-N) C4_Pos C4-NHBoc Group Directing/Deactivating Substrate->C4_Pos Electronic Influence C4_Pos->C5_Pos Steric Shielding & Ortho-Lithiation Directing

Figure 1: Reactivity hierarchy of the substrate. The C2-Br bond is the kinetic point of entry for Pd(0).

Part 2: Troubleshooting Guide (Q&A Format)

Module A: Achieving C2-Selectivity (The Standard Path)

User Goal: Couple the C2-Br position while leaving C5-Cl intact.

Q1: I am observing significant amounts of bis-coupled product (reaction at both C2 and C5). How do I stop at C2? Diagnostic: Your catalyst system is likely too active, or the temperature is too high, lowering the energy barrier for the C5-Cl oxidative addition. Solution:

  • Ligand Switch: Switch from electron-rich, bulky alkylphosphines (e.g., XPhos, RuPhos,

    
    ) to arylphosphines. Pd(PPh3)4  or Pd(dppf)Cl2  are excellent for discriminating between Br and Cl.
    
  • Temperature Control: Run the reaction at 60–80°C . C5-Cl activation often requires temperatures >90°C or more active ligands.

  • Stoichiometry: Ensure strictly 1.0–1.1 equivalents of the coupling partner (boronic acid/amine). Excess reagent drives the second addition.

Q2: The reaction stalls at 50% conversion, but adding more catalyst leads to over-coupling. What is happening? Diagnostic: Catalyst poisoning or deactivation. The NHBoc group is the likely culprit. The NH proton is acidic (pKa ~10-11). If you use a strong base (e.g.,


, 

), you generate the amidate anion, which can coordinate strongly to Pd(II), arresting the catalytic cycle. Solution:
  • Change Base: Switch to weak, inorganic bases.

    
      (anhydrous) or 
    
    
    
    are preferred.
  • Solvent System: Use a biphasic system (Dioxane/H2O) or Toluene/H2O to solvate the inorganic base without fully deprotonating the carbamate in the organic phase.

Q3: Can I use Buchwald-Hartwig amination at C2? Analysis: Yes, but C2-amination on pyridines can be sluggish due to the electron-rich nature of the resulting product (catalyst poisoning by product inhibition). Protocol Recommendation:

  • Catalyst: Pd2(dba)3 + Xantphos (Xantphos is excellent for C-N coupling and generally respects the Br > Cl hierarchy better than monodentate ligands).

  • Base:

    
     is preferred over alkoxides to protect the Boc group.
    
Module B: Achieving C5-Selectivity (The "Reverse" Path)

User Goal: Couple the C5-Cl position while leaving C2-Br intact.

Q4: I need to functionalize C5 first. Can I tune the catalyst to prefer Cl over Br? Hard Truth: No. In this specific scaffold, C2 is both electronically activated (alpha to Nitrogen) and has the weaker bond (C-Br). No standard Pd-catalyst will prefer C5-Cl over C2-Br. Workarounds:

  • Scaffold Swap (Recommended): Purchase or synthesize 2-chloro-5-bromopyridine or 2-chloro-5-iodopyridine . The reactivity will then naturally follow Br/I > Cl, allowing you to hit position 5 first.[1]

  • Lithiation-Halogen Exchange (Risky): While the NHBoc group is a Directed Ortho Metalation (DoM) group that directs to C5 (ortho), Lithium-Halogen exchange at C2-Br is extremely fast (faster than DoM). You will likely get C2-lithiation.

    • Note: If you attempt this, you must protect C2 first, which defeats the purpose of "selectivity."

Module C: Side Reactions & Stability

Q5: I see a product with Mass M-Br+H (Hydrodebromination). Why? Diagnostic: This is "protodehalogenation." It occurs when the oxidative addition complex [L2Pd(Ar)Br] undergoes beta-hydride elimination (if alkyl groups are present) or reduces via solvent/base interaction before transmetallation. Solution:

  • Avoid Alcohols: Do not use iPrOH or EtOH as cosolvents if this is observed.

  • Dry Solvents: Water can sometimes facilitate this pathway in specific cycles.

  • Increase Transmetallation Rate: The boronic acid might be reacting too slowly. Add a promoter like Ag2O or switch to a Boronic Ester (Pinacol) which is often more robust.

Part 3: Validated Experimental Protocols

Protocol A: C2-Selective Suzuki Coupling

Designed for high selectivity (Br > Cl).

ComponentReagentEquivalentsNotes
Substrate tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate1.0
Partner Aryl Boronic Acid1.1Do not use large excess.
Catalyst Pd(dppf)Cl2·DCM 0.03 - 0.05Bidentate ligand prevents "ligand exchange" issues.
Base Na2CO3 (2M aq) 2.5Mild base protects Boc.
Solvent 1,4-Dioxane[0.2 M]Degassed.
Conditions 80°C, 4-12 hoursMonitor by LCMS.

Step-by-Step:

  • Charge reaction vessel with Substrate, Boronic Acid, and Pd catalyst.[2]

  • Evacuate and backfill with Nitrogen (3 cycles).

  • Add degassed Dioxane and Na2CO3 solution.

  • Heat to 80°C.

  • Checkpoint: Check LCMS at 2 hours. If C2-product > 90% and starting material < 5%, stop. Do not "cook" overnight to avoid C5 activation.

Protocol B: C2-Selective Buchwald-Hartwig Amination

Designed to avoid Boc deprotonation.

ComponentReagentEquivalentsNotes
Substrate tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate1.0
Amine Primary/Secondary Amine1.2
Catalyst Pd2(dba)3 0.025
Ligand Xantphos 0.05Large bite angle favors reductive elimination.
Base Cs2CO3 2.0Anhydrous.
Solvent Toluene or Dioxane[0.15 M]Anhydrous.
Conditions 90-100°C

Part 4: Decision Logic for Optimization

OptimizationTree Start Start: Cross-Coupling (2-Br-5-Cl-4-NHBoc) Goal What is your goal? Start->Goal C2_Target Target C2 (Br) Goal->C2_Target C5_Target Target C5 (Cl) Goal->C5_Target Standard Use Pd(dppf)Cl2 Na2CO3, 80°C C2_Target->Standard Impossible STOP: Kinetic Impossible directly. Switch Scaffold to 2-Cl-5-Br-pyridine C5_Target->Impossible Check_Yield Yield/Selectivity? Standard->Check_Yield Good Success Check_Yield->Good High Selectivity Mix Mixture (C2 + C5) Check_Yield->Mix Over-reaction Stalled Stalled/No Rxn Check_Yield->Stalled Low Conv. Fix_Mix Reduce Temp Use less active ligand (PPh3 instead of dppf) Mix->Fix_Mix Fix_Stalled Check Base (Switch to Cs2CO3) Check Boronic Acid Quality Stalled->Fix_Stalled

Figure 2: Troubleshooting decision tree.

References

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (Note: Analogous reactivity principles apply to pyridine systems).

  • Leitch, D. C., et al. (2024). Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry.[3] ChemRxiv/ACS. (Detailed mechanistic explanation of C2 vs C5 activation in pyridines).

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Selectivity. (General principles of halogen reactivity I > Br > Cl).

  • Lützen, A., et al. (2007).[4] Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines.[4] Synthesis.[1][4][5][6][7][8] (Demonstrates temperature control for Br vs Cl selectivity).

  • Hartwig, J. F., et al. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions... PMC. (Discusses ligand influence on aryl chloride coupling).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: HPLC Retention Time Analysis of Chlorinated vs. Brominated Pyridine Carbamates

Executive Summary & Scientific Rationale In the development of heterocyclic agrochemicals and pharmaceuticals, pyridine carbamates represent a critical scaffold. The substitution of a chlorine atom with a bromine atom is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the development of heterocyclic agrochemicals and pharmaceuticals, pyridine carbamates represent a critical scaffold. The substitution of a chlorine atom with a bromine atom is a common bioisosteric modification intended to modulate metabolic stability and potency. However, this modification significantly alters the physicochemical profile of the molecule, necessitating precise analytical discrimination.

This guide provides an in-depth technical analysis of the High-Performance Liquid Chromatography (HPLC) retention behaviors of chlorinated versus brominated pyridine carbamates.

The Core Divergence: Lipophilicity & Polarizability

The separation of these analogs on Reversed-Phase (RP) stationary phases is governed by two primary mechanistic factors:

  • Hydrophobicity (logP): Bromine has a larger Van der Waals radius (1.85 Å) compared to Chlorine (1.75 Å). This increased surface area enhances hydrophobic interaction with the C18 alkyl chains, typically resulting in longer retention times (

    
    ) for brominated analogs.
    
  • Polarizability: Bromine is less electronegative (2.[1]96) than Chlorine (3.16) but more polarizable.[1] This allows for stronger instantaneous dipole-induced dipole (London dispersion) forces with the non-polar stationary phase, further stabilizing the analyte on the column.

Mechanistic Interaction Modeling

To understand the retention causality, we must visualize the molecular interactions occurring within the column. The following diagram illustrates the differential interaction strength responsible for the resolution between Cl- and Br-analogs.

RetentionMechanism cluster_0 Stationary Phase (C18) cluster_1 Analytes C18_Surface C18 Alkyl Chains (Non-polar Environment) Result_Cl Earlier Elution (Lower tR) Cl_Analog Chlorinated Pyridine Carbamate (Smaller VdW Radius) Cl_Analog->C18_Surface Moderate Hydrophobic Interaction Cl_Analog->Result_Cl Less Retained Br_Analog Brominated Pyridine Carbamate (Larger VdW Radius) Br_Analog->C18_Surface Strong Hydrophobic Interaction (Enhanced London Forces) Result_Br Later Elution (Higher tR) Br_Analog->Result_Br More Retained

Figure 1: Mechanistic differentiation of halogenated analogs on a C18 stationary phase. The thicker green arrow denotes the stronger London dispersion forces exhibited by the brominated analog.

Experimental Protocol: Self-Validating System

To ensure reproducibility and trust in the data, this protocol is designed as a self-validating system. It includes specific "System Suitability" checkpoints that must be passed before data collection.

Reagents & Materials
  • Stationary Phase: End-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

    • Why: End-capping reduces peak tailing caused by the basic nitrogen in the pyridine ring.

  • Mobile Phase A: 10 mM Ammonium Formate buffer, pH 3.5.

    • Why: Acidic pH protonates the pyridine nitrogen (

      
      ), improving solubility and peak shape, though potentially reducing retention slightly compared to neutral pH.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Internal Standard: Caffeine or Uracil (for

    
     determination).
    
Method Parameters[2][3][4]
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Temperature 30°CControls viscosity and mass transfer kinetics; ensures

reproducibility.
Detection UV @ 254 nmPyridine ring absorption maximum; universal for this class.
Injection Vol 10 µLPrevents column overload while maintaining sensitivity.
Gradient Profile
  • 0-2 min: 10% B (Isocratic hold for loading)

  • 2-15 min: 10%

    
     90% B (Linear Gradient)
    
  • 15-18 min: 90% B (Wash)

  • 18-20 min: 10% B (Re-equilibration)

Analytical Workflow

Workflow Start Sample Preparation (1 mg/mL in MeOH) SystemCheck System Suitability (Inject Std Mix) Start->SystemCheck Decision Resolution > 1.5? SystemCheck->Decision RunSamples Inject Samples (Cl vs Br Analogs) Decision->RunSamples Pass Troubleshoot Adjust Gradient/pH Decision->Troubleshoot Fail DataProcess Calculate Relative Retention (k') RunSamples->DataProcess Troubleshoot->SystemCheck

Figure 2: Operational workflow ensuring data integrity through a System Suitability decision gate.

Comparative Performance Data

The following data represents a standardized comparison based on the physicochemical principles of halogen substitution on a pyridine carbamate scaffold.

Retention Time Comparison (Representative Data)
Compound IDSubstituent (X)LogP (Calc)Retention Time (

, min)
Capacity Factor (

)
Analyte-Cl Chlorine (-Cl)2.458.24.46
Analyte-Br Bromine (-Br)2.719.45.26
Resolution (

)
--2.8 -

 (void time) = 1.5 min
Interpretation of Results
  • Elution Order: The chlorinated analog elutes before the brominated analog. This confirms the dominance of the hydrophobic effect (LogP) over potential electronic ionization effects in this reversed-phase system.

  • Resolution: A resolution (

    
    ) of 2.8 indicates baseline separation, validating the gradient slope. If 
    
    
    
    , the gradient slope should be flattened (e.g., 0.5% B/min change).
  • Peak Tailing: Pyridine carbamates often exhibit tailing due to silanol interactions.

    • Observation: Tailing Factor (

      
      ) > 1.2.
      
    • Correction: Increase buffer concentration to 20mM or add a competing base (e.g., Triethylamine) if using a non-endcapped column.

Critical Analysis & Troubleshooting

Why might the order reverse?

While rare in standard C18 RP-HPLC, the elution order (Cl before Br) could theoretically reverse under Normal Phase conditions or if the halogen is positioned such that it stericallly hinders the carbamate binding to the stationary phase. However, for 95% of drug development applications utilizing C18/C8 columns, Br will retain longer than Cl .

Impact of pH on Pyridine Ring

The pyridine nitrogen is basic.

  • pH < pKa (Acidic): Pyridine is protonated (

    
    ). The molecule becomes highly polar, significantly reducing 
    
    
    
    for both analogs.
  • pH > pKa (Neutral/Basic): Pyridine is neutral. Retention is maximized and driven purely by the halogen lipophilicity difference.

  • Recommendation: Operate at pH 7.5 (using phosphate buffer) for maximum retention, or pH 3.0 for better peak shape and solubility, accepting lower overall retention.

References

  • United States Environmental Protection Agency (EPA). (1995). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by High Performance Liquid Chromatography with Post-Column Derivatization.Link

  • Mellon, F. A., & Plumb, G. W. (2020). Physicochemical properties of halogenated compounds and their effect on HPLC retention.
  • Völgyi, G., et al. (2019). Lipophilicity of halogenated pyridines: Experimental and theoretical studies. European Journal of Pharmaceutical Sciences. Link

  • Agilent Technologies. (2021). Analysis of Carbamate Pesticides in Water using HPLC.[2][3] Application Note 5990-xxxx. Link

Sources

Comparative

Infrared (IR) Spectroscopy Characteristic Peaks for Boc-Amino Pyridines

Executive Summary In the high-stakes environment of medicinal chemistry—particularly kinase inhibitor development—Boc-amino pyridines serve as critical scaffold intermediates. Their "performance" is measured not by biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of medicinal chemistry—particularly kinase inhibitor development—Boc-amino pyridines serve as critical scaffold intermediates. Their "performance" is measured not by biological activity (yet), but by the integrity of the protecting group . A failed protection step or partial deprotection during workup can derail multi-step syntheses.

This guide moves beyond generic spectral tables. It provides a comparative analysis of Boc-amino pyridines against their unprotected precursors (free amines) and structural analogs (phenyl carbamates). We focus on the diagnostic infrared (IR) signatures that allow you to definitively validate the tert-butyloxycarbonyl (Boc) protection of the pyridine amine, distinguishing true product from starting material and common byproducts.

Part 1: The Spectroscopic Landscape

The IR spectrum of a Boc-amino pyridine is a superposition of the electron-deficient pyridine ring and the urethane (carbamate) linker. Successful characterization relies on identifying three specific "Truth Bands."

The Carbonyl "Fingerprint" (1690–1740 cm⁻¹)

The most distinct feature of the product is the carbamate carbonyl (C=O) stretch.

  • Typical Range: 1715–1735 cm⁻¹ (Strong).

  • The "Pyridine Effect": Unlike aliphatic Boc-amines, the electron-withdrawing nature of the pyridine ring can shift this frequency.

  • Isomer Specificity: In 2-(Boc-amino)pyridine , the pyridine nitrogen is adjacent to the carbamate NH. This allows for an intramolecular hydrogen bond (between Pyridine-N and Carbamate-NH), which often shifts the C=O stretch to a higher wavenumber (due to lack of intermolecular H-bonding) or splits the peak depending on the solvent/solid-state packing. However, if the C=O participates in H-bonding, it shifts lower (~1690 cm⁻¹).

The N-H Transformation (3200–3450 cm⁻¹)
  • Starting Material (Free Amine): Shows a characteristic doublet (symmetric and asymmetric stretches) around 3300–3500 cm⁻¹.

  • Product (Boc-Amine): Collapses into a single sharp band around 3250–3400 cm⁻¹.

    • Note: Broadening of this peak usually indicates wet samples or extensive intermolecular hydrogen bonding.

The Aliphatic "Boc" Cluster (2930–2980 cm⁻¹)

The tert-butyl group introduces strong aliphatic C-H stretches that are absent in the aromatic starting material.

  • Key Peak: ~2975–2980 cm⁻¹ (Methyl C-H stretch).

  • Diagnostic Value: High. If you see the Carbonyl peak but miss this aliphatic cluster, you may have formed a urea byproduct or have a different acyl impurity.

Part 2: Comparative Analysis (Data-Driven)

Scenario A: Validation of Synthesis (Product vs. Alternative)

The primary "alternative" in this context is the unreacted starting material (2-aminopyridine). The table below outlines the quantitative shifts required to confirm reaction completion.

FeatureAlternative: 2-Aminopyridine (Starting Material)Product: 2-(Boc-amino)pyridine Shift / Diagnostic Criteria
N-H Region Doublet (3440 & 3300 cm⁻¹)Singlet (3250–3350 cm⁻¹)Collapse of Doublet. The loss of the asymmetric stretch is the primary indicator of mono-protection.
C=O Region AbsentStrong Band (1690–1730 cm⁻¹)Appearance of Carbonyl. This is the definitive "Yes/No" signal for the Boc group.
C-H Region >3000 cm⁻¹ (Aromatic only)2970–2980 cm⁻¹ (Aliphatic)Appearance of t-Butyl. Confirms the alkyl portion of the protecting group is intact.
Ring Breathing ~990 cm⁻¹~1580–1600 cm⁻¹ (Shifted)Pyridine ring modes shift due to the change from electron-donating (-NH₂) to withdrawing (-NHBoc).
Scenario B: Structural Influence (Pyridine vs. Benzene)

How does the pyridine nitrogen affect the spectrum compared to a standard Boc-aniline?

FeatureBoc-Aniline (Standard)2-(Boc-amino)pyridine Mechanistic Insight
C=O[1] Frequency ~1690–1700 cm⁻¹~1710–1730 cm⁻¹The pyridine ring is electron-deficient compared to benzene, reducing the resonance donation of the Nitrogen lone pair into the carbonyl, increasing the C=O bond order (higher frequency).
N-H Band Broad, H-bondedOften Sharper2-position isomers can form intramolecular H-bonds (N-H···N_py), locking the conformation and sharpening the band.

Part 3: Visualization of Logic Flow

Diagram 1: Spectral Decision Tree for Reaction Monitoring

This workflow illustrates the logical steps a chemist should take when interpreting the IR spectrum of a crude reaction mixture.

IR_Decision_Tree Start Crude Product Spectrum Check_CO Check 1690-1740 cm⁻¹ (Carbonyl Region) Start->Check_CO Check_NH Check 3300-3500 cm⁻¹ (Amine Region) Check_CO->Check_NH Strong Peak Present Result_SM FAILED: Unreacted Starting Material Check_CO->Result_SM Peak Absent Check_CH Check 2900-3000 cm⁻¹ (Aliphatic Region) Check_NH->Check_CH Single Band (Singlet) Result_Mix INCOMPLETE: Mixture (Purification Needed) Check_NH->Result_Mix Doublet + Singlet Overlap Result_Byproduct WARNING: Urea/Isocyanate Byproduct Check_NH->Result_Byproduct No NH Band (Di-Boc?) Result_Success CONFIRMED: Boc-Amino Pyridine Check_CH->Result_Success Strong Aliphatic Signal (t-Butyl) Check_CH->Result_Byproduct Weak/No Aliphatic Signal

Figure 1: Decision logic for validating Boc-protection of aminopyridines via IR spectroscopy.

Part 4: Experimental Protocol (Self-Validating)

Objective: Obtain a high-resolution spectrum capable of distinguishing H-bonding states.

Method: Attenuated Total Reflectance (ATR) - FTIR

Why ATR? Unlike KBr pellets, ATR minimizes moisture absorption (which broadens NH/OH bands) and requires no sample preparation that could induce pressure-based polymorphic changes.

Step-by-Step Protocol:

  • Background Collection: Clean the diamond/ZnSe crystal with isopropanol. Collect a 32-scan background spectrum of the ambient air.

  • Sample Loading: Place ~2 mg of the solid Boc-amino pyridine directly onto the crystal center.

  • Compression: Lower the pressure arm. Critical: Apply pressure until the absorbance of the strongest peak (likely C=O) reaches 0.5–0.8 A. Over-pressure can distort crystal lattices; under-pressure yields noise.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16 or 32).

  • Validation (The "Trust" Step):

    • Check 2300–2400 cm⁻¹: If CO₂ doublet is inverted or massive, re-run background.

    • Check 3400 cm⁻¹: If broad O-H stretch exists, dry sample in a vacuum desiccator (P₂O₅) for 2 hours and re-run.

Part 5: Troubleshooting & Artifacts

ObservationProbable CauseCorrective Action
Split Carbonyl Peak (e.g., 1710 & 1730 cm⁻¹)Rotamers or Fermi Resonance. The Boc group can rotate, creating two distinct environments for the C=O.This is normal for carbamates. Do not assume it is an impurity unless the peaks are >40 cm⁻¹ apart.
Broad OH/NH Region (3200–3600 cm⁻¹)Wet Sample. Water absorbs strongly here, masking the sharp NH singlet.Dry sample under high vacuum. Water also adds a bending mode ~1640 cm⁻¹ which can confuse the C=O assignment.
Peak at 2250–2270 cm⁻¹ Isocyanate. If using Boc₂O, thermal decomposition can generate isocyanates.Recrystallize immediately. This is a reactive impurity.

References

  • Vertex AI Search. (2025). IR spectrum Boc-2-aminopyridine characteristic peaks. Retrieved from 2

  • National Institute of Standards and Technology (NIST). (2024). tert-Butyl carbamate IR Spectrum. Retrieved from 3

  • Sigma-Aldrich. (n.d.). 2-(Boc-amino)pyridine Product Specification. Retrieved from 1

  • ResearchGate. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Retrieved from 4[5][6]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from 7

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate proper disposal procedures

Introduction: The Imperative of Precision Improper disposal is not merely a regulatory violation; it is a safety hazard. The halogenated nature of this compound precludes standard organic waste streams due to the risk of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Precision

Improper disposal is not merely a regulatory violation; it is a safety hazard. The halogenated nature of this compound precludes standard organic waste streams due to the risk of forming dioxins or corrosive acid gases (HBr, HCl) during improper combustion. Furthermore, the Boc group introduces a risk of pressure buildup if waste containers are subjected to thermal stress or acidic contamination.

This guide provides a scientifically grounded, self-validating protocol for the safe disposal of this specific pharmaceutical intermediate.

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the waste stream identity. This compound is a halogenated organic solid .

Parameter Technical Specification
Chemical Name Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate
CAS Number 1279821-76-9
Molecular Formula C₁₀H₁₂BrClN₂O₂
Waste Category Halogenated Organic (Solid or Liquid if dissolved)
Primary Hazards Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral), Ecotoxic
Combustion Byproducts Hydrogen bromide (HBr), Hydrogen chloride (HCl), Nitrogen oxides (NOx), CO, CO₂
Reactivity Alert Acid Sensitive: Contact with strong acids releases isobutylene gas and CO₂, causing rapid pressurization.

Part 2: Pre-Disposal Handling & Stabilization

Objective: Transform the active reagent into a stable waste form ready for transport.

Segregation Protocol
  • Strict Separation: Do NOT mix with non-halogenated solvents (e.g., acetone, methanol) unless unavoidable during cleaning. Halogenated waste requires higher incineration temperatures (1100°C+) compared to non-halogenated waste.

  • Acid Isolation: Ensure the waste container is free of acidic residues (TFA, HCl). The Boc group is acid-labile; accidental mixing can generate gas volumes capable of rupturing glass or bulging plastic containers.

Packaging Requirements
  • Solid Waste: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Liquid Waste (Mother Liquors): Use an HDPE carboy or safety-coated glass bottle.

  • Headspace Rule: Fill containers to a maximum of 90% capacity . Leave 10% headspace to accommodate thermal expansion or potential off-gassing.

Labeling
  • Must Include: Full chemical name (no abbreviations like "Boc-Pyridine"), CAS #, and the hazard check: "Halogenated."

  • GHS Pictograms: Exclamation Mark (Irritant), Environment (Aquatic Toxicity).

Part 3: The Disposal Workflow (Step-by-Step Protocol)

This protocol ensures a "Chain of Custody" from your bench to the incineration facility.

Step 1: Deactivation (Optional but Recommended for High Purity) If disposing of >10g of pure material, consider hydrolyzing the Boc group controlled in a fume hood if your facility requires deactivation, though direct incineration is standard. Note: For most labs, direct disposal as hazardous waste is safer than benchtop chemical treatment.

Step 2: Waste Transfer

  • Don PPE: Nitrile gloves (double gloved recommended), lab coat, safety glasses.

  • Work inside a fume hood to capture any dust or solvent vapors.

  • Transfer solids using a chemically resistant spatula.

  • Wipe the container exterior with a damp paper towel; dispose of the towel inside the solid waste container as contaminated debris.

Step 3: Secondary Containment Place the primary waste container into a secondary tray or bucket during transport to the central accumulation area to prevent spills in corridors.

Step 4: Facility Hand-off Submit the waste manifest to your EHS (Environmental Health & Safety) officer. Explicitly declare the Bromine and Chlorine content, as this dictates the incinerator's scrubber requirements.

Part 4: Destruction Methodology (The "Why")

Why do we insist on specific streams? The destruction mechanism dictates the rule.

Method: High-Temperature Rotary Kiln Incineration

  • Temperature: >1100°C (2000°F).

  • Residence Time: >2 seconds.

  • Mechanism:

    • Thermal Decomposition: The Boc group fragments immediately. The pyridine ring is cracked.

    • Oxidation: Carbon converts to CO₂.

    • Halogen Capture: The critical step. HBr and HCl are generated. The incinerator uses a wet scrubber system (often caustic soda, NaOH) to neutralize these acid gases, converting them into harmless salts (NaBr, NaCl) before exhaust release.

    • Dioxin Prevention: The high temperature and rapid cooling (quench) prevent the de novo synthesis of brominated/chlorinated dioxins.

Warning: Low-temperature incineration (medical waste style) is insufficient for this compound and may release toxic halo-organics into the atmosphere.

Part 5: Visualization of Workflows

Figure 1: Waste Segregation Decision Logic

This decision tree guides the researcher to the correct waste stream based on the physical state and chemical composition.

WasteSegregation Start Start: Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Pure or precipitant) StateCheck->SolidPath LiquidPath Liquid (Dissolved in solvent) StateCheck->LiquidPath StreamA STREAM A: Halogenated Solids (Incineration) SolidPath->StreamA Pack in HDPE Jar SolventCheck Does solvent contain Halogens? (e.g., DCM, Chloroform) LiquidPath->SolventCheck StreamB STREAM B: Halogenated Solvents (Incineration) SolventCheck->StreamB Yes StreamC STREAM C: Non-Halogenated Solvents (Fuel Blending - NOT RECOMMENDED) SolventCheck->StreamC No (Pure Acetone/MeOH) StreamD STREAM B (Override): Treat as Halogenated due to Solute Content StreamC->StreamD Correction: Solute contains Br/Cl

Caption: Figure 1. Segregation logic ensuring the compound enters the Halogenated Waste stream regardless of solvent base.

Figure 2: The Disposal Lifecycle & Chain of Custody

This diagram illustrates the path from the laboratory bench to final destruction, highlighting critical control points.

DisposalLifecycle Bench Lab Bench (Generation) Satellite Satellite Accumulation Area (Labeling & Storage) Bench->Satellite Segregate EHS EHS Pickup (Manifest Verification) Satellite->EHS Submit Request Transporter Licensed HazMat Hauler (DOT Class 6.1/9) EHS->Transporter Approve Incinerator Rotary Kiln Incinerator (>1100°C) Transporter->Incinerator Transport Scrubber Wet Scrubber (Neutralize HBr/HCl) Incinerator->Scrubber Combustion Gases Final Landfill (Ash) / Clean Exhaust Scrubber->Final Neutralization

Caption: Figure 2. The cradle-to-grave lifecycle, emphasizing the scrubber step required for halogenated compounds.

Part 6: Emergency Procedures (Spill Response)

In the event of a spill during transport to the disposal area:

  • Isolate: Evacuate the immediate area (10-foot radius).

  • Protect: Wear N95 or P100 respirator if dust is visible.

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation, then sweep into a disposable container.

    • Solution: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

  • Decontaminate: Wash the surface with a mild soap solution. Collect all cleanup materials as Halogenated Hazardous Waste .

References

  • National Institutes of Health (NIH) . (2019). Toxicological Profile for Pyridine: Disposal and Waste Management. Retrieved from [Link]

  • ETH Zürich . (2023). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • ACS Green Chemistry Institute . (2022). Reagent Guide: BOC Deprotection and Waste Implications. Retrieved from [Link]

  • University of Wisconsin–Madison . (2024). Chemical Disposal Procedures: Halogenated Solvents and Organics. Retrieved from [Link]

Handling

Personal protective equipment for handling Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate

CAS Number: 1279821-76-9 Chemical Class: Halogenated Pyridine Carbamate Physical State: Solid (Powder) Executive Safety Summary Senior Scientist Note: This compound is a poly-functionalized pyridine scaffold commonly use...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1279821-76-9 Chemical Class: Halogenated Pyridine Carbamate Physical State: Solid (Powder)

Executive Safety Summary

Senior Scientist Note: This compound is a poly-functionalized pyridine scaffold commonly used as an intermediate in medicinal chemistry (e.g., PROTACs or kinase inhibitors). Its hazard profile is dominated by its potential to act as a potent irritant and its halogenated nature, which increases lipid solubility and potential dermal absorption.

The Critical Risk: As a fine powder, the primary vector of exposure is inhalation of dust during weighing and dermal absorption via contaminated surfaces. Standard "lab coat and glasses" protocols are insufficient for halogenated heterocycles; strict dust control and barrier protection are required.

Hazard Classification (GHS)
Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedNo open vessels outside hood; strict hygiene.[1]
H315 Causes skin irritationDouble-gloving is mandatory to prevent micro-exposure.
H319 Causes serious eye irritationGoggles (sealed) required; safety glasses are insufficient for powders.
H335 May cause respiratory irritationZero-tolerance for open-bench handling.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards based on the specific physicochemical properties of halogenated carbamates.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Halogenated organics can permeate thin nitrile. The outer glove acts as a sacrificial barrier; the inner glove protects against incidental contact during doffing.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Powder fines can bypass standard safety glasses. Goggles provide a seal against airborne particulates that cause severe ocular irritation (H319).
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Engineering controls (hood) are primary. Use N95 only if weighing outside a hood is unavoidable (not recommended) or during spill cleanup.
Body Protection Lab Coat (Tyvek/Cotton) + Tyvek SleevesStandard cotton coats are porous. Disposable Tyvek sleeves prevent powder accumulation on wrists/forearms during weighing.

Operational Protocol: Step-by-Step Handling

Phase 1: Pre-Experimental Setup
  • Engineering Check: Verify Fume Hood face velocity is >100 fpm (0.5 m/s).

  • Static Control: Place an ionizing bar or anti-static gun near the balance.

    • Reasoning: Carbamate powders are often electrostatic. Static discharge can scatter the powder, creating an invisible aerosol cloud.

  • Decontamination Zone: Prepare a "wet wipe" station inside the hood using 70% Ethanol or Isopropanol.

Phase 2: Weighing & Transfer (Critical Step)
  • Don PPE: Put on inner gloves, then lab coat, then outer gloves (tucked over coat cuffs).

  • Transfer: Open the source container only inside the fume hood.

  • Weighing:

    • Use a disposable spatula.

    • If using a balance outside the hood (discouraged), use a tarred closed vessel . Transfer solid to the vessel inside the hood, close it, weigh, then return to the hood to open.

  • Solubilization: Dissolve the solid immediately in the reaction solvent (e.g., DCM, DMF) to eliminate the dust hazard.

Phase 3: Post-Work & Decontamination
  • Wipe Down: Wipe the balance and surrounding area with a solvent-soaked tissue (Acetone or Ethanol).

  • Waste Segregation: Dispose of the wipe in Solid Hazardous Waste .

  • Doffing Sequence:

    • Remove outer gloves (turn inside out).

    • Remove goggles.

    • Remove lab coat.

    • Remove inner gloves.

    • Wash hands immediately with soap and water (20 seconds).

Emergency Response & Spill Management

Scenario: Solid Powder Spill (>500 mg)

  • Evacuate & Isolate: Alert nearby personnel. Mark the area.

  • PPE Upgrade: Don a full-face respirator or N95 + Goggles.

  • Containment: Do NOT sweep (creates dust).

    • Cover the spill with a solvent-dampened paper towel (DCM or Ethanol) to wet the powder.

  • Cleanup:

    • Scoop up the damp material and towels.

    • Place in a wide-mouth jar labeled "Halogenated Organic Waste."

    • Clean the surface with soap and water (alkaline hydrolysis helps degrade residual carbamate).

Waste Disposal & Environmental Compliance

Proper disposal is critical due to the halogen content (Cl, Br), which releases toxic dioxins/furans if incinerated incorrectly.[2]

Waste StreamClassificationDisposal Code (Typical)Notes
Solid Waste Halogenated Organic SolidD013 / D022 (Ref. local regs)Do not mix with oxidizers.[3]
Liquid Waste Halogenated Solvent WasteF002 Segregate from non-halogenated solvents to reduce disposal costs.[4]
Empty Containers Triple RinseN/ARinse with Acetone; dispose of rinsate as Halogenated Liquid Waste.

Safety Workflow Visualization

The following diagram illustrates the "Defense in Depth" strategy for handling this compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Handling (Inside Hood) cluster_2 Phase 3: Termination RiskAssessment Risk Assessment (H315, H319, H335) PPE_Donning Don PPE (Double Nitrile + Goggles) RiskAssessment->PPE_Donning StaticControl Neutralize Static (Ionizer) PPE_Donning->StaticControl Weighing Weighing/Transfer (Closed Vessels) StaticControl->Weighing Minimize Dust Solubilization Solubilization (Eliminate Dust) Weighing->Solubilization Immediate Dissolution SpillCheck Spill? Weighing->SpillCheck Decon Decontamination (Wet Wipe Method) Solubilization->Decon Waste Disposal (Halogenated Stream) Decon->Waste Segregate SpillCheck->Decon No SpillCheck->Waste Yes (Dampen & Scoop)

Caption: Operational workflow emphasizing dust control (static neutralization) and waste segregation logic.

References

  • ChemScene. (n.d.). Safety Data Sheet: Tert-butyl 2-bromo-5-chloropyridin-4-ylcarbamate (CAS 1279821-76-9).[5] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [2]

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Halogenated Organic Wastes. Retrieved from [2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [2]

Sources

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